1-(2-Iodoethyl)-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-iodoethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFPKKLUIWUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463110 | |
| Record name | p-nitrophenylethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20264-96-4 | |
| Record name | 1-(2-Iodoethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20264-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-nitrophenylethyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Iodoethyl)-4-nitrobenzene chemical structure and properties
An In-depth Technical Guide to 1-(2-Iodoethyl)-4-nitrobenzene
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic profile. The insights provided herein are grounded in established chemical principles and are designed to empower scientists in their synthetic and research endeavors.
Molecular Identity and Structure
This compound (CAS No. 20264-96-4) is a bifunctional organic compound featuring a p-substituted nitroaromatic ring and an iodoethyl side chain.[1][2] This unique combination of a potent electron-withdrawing group and a reactive alkyl iodide makes it a valuable building block in organic synthesis.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₈INO₂[1]
-
Synonyms: p-Nitrophenylethyl iodide, 2-(p-Nitrophenyl)ethyl iodide, 1-Iodo-2-(4'-nitrophenyl)ethane[1][2]
The structural backbone consists of a benzene ring substituted at the 1 and 4 positions. The nitro group (-NO₂) at C4 significantly influences the electronic properties of the aromatic system, while the iodoethyl group (-CH₂CH₂I) at C1 serves as the primary reactive handle for synthetic transformations.
Caption: 2D Chemical Structure of this compound.
Computational Descriptors:
-
SMILES: C1=CC(=CC=C1CCI)[O-][1]
-
InChI: InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2[1]
-
InChIKey: SRYFPKKLUIWUGW-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing solubility, reactivity, and purification strategies. The data below, compiled from computed and experimental sources, provides a quantitative profile of this compound.
| Property | Value | Source |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Light yellow to pale brown crystalline powder | [3] |
| Melting Point | 97 °C (from Ethanol) | [2] |
| Boiling Point | 337.7 °C at 760 mmHg | [2] |
| Density | 1.811 g/cm³ | [2] |
| XLogP3 | 3.7 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
The high XLogP3 value of 3.7 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents like dichloromethane and THF, and poor solubility in water.[1][3] The Topological Polar Surface Area (TPSA) of 45.8 Ų is primarily contributed by the nitro group and is a key parameter in predicting cell permeability in drug design.[1]
Synthesis and Reactivity Profile
Rationale for Synthetic Strategy
This compound is not typically synthesized via direct iodination or nitration of a precursor due to regioselectivity challenges. A more robust and common approach is the functional group transformation of a readily available starting material, such as 2-(4-nitrophenyl)ethanol. The conversion of the primary alcohol to an iodide is a standard, high-yielding transformation. The Appel reaction, utilizing triphenylphosphine and iodine, is a classic and effective method for this purpose. This choice is predicated on the mild reaction conditions and the high affinity of phosphorus for oxygen, which drives the reaction to completion.
Experimental Protocol: Synthesis from 2-(4-Nitrophenyl)ethanol
This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this procedure lies in the predictable reaction progression and the distinct physical properties of the product, allowing for straightforward characterization.
Step 1: Reagent Preparation
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-(4-nitrophenyl)ethanol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
Step 2: Iodination (Appel Reaction)
-
To the cooled, stirring solution, add elemental iodine (I₂, 1.5 eq.) portion-wise. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
The causality here is critical: slow addition prevents overheating, which could lead to side reactions. The reaction mixture will turn from a clear solution to a dark brown suspension as the triphenylphosphine oxide byproduct forms.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will dissipate.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.[2]
Caption: Experimental workflow for the synthesis of the target compound.
Chemical Reactivity
The molecule's reactivity is dominated by two key features: the iodoethyl chain and the nitroaromatic system.
-
Nucleophilic Substitution: The carbon atom bonded to the iodine is highly electrophilic. Iodine is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. This allows for the facile introduction of the 4-nitrophenethyl moiety by reacting it with a wide range of nucleophiles (e.g., amines, thiols, cyanides), which is its primary utility in drug development and materials science.
-
Nitro Group Influence: The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, this same property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions. A more common transformation is the reduction of the nitro group to an aniline, which opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation.
Caption: Key reactivity sites on this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral features for this compound, inferred from data on analogous structures.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | ~8.2 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group. ~7.5 ppm (d, 2H): Aromatic protons meta to the -NO₂ group. ~3.5 ppm (t, 2H): Methylene protons adjacent to the iodine (-CH₂I). ~3.3 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-ArCH₂-). |
| ¹³C NMR (CDCl₃) | ~147 ppm: Aromatic C-NO₂. ~145 ppm: Aromatic C-CH₂CH₂I. ~130 ppm: Aromatic CH ortho to ethyl. ~124 ppm: Aromatic CH ortho to nitro. ~38 ppm: -ArCH₂-. ~5 ppm: -CH₂I. |
| FT-IR (KBr) | ~1520 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch. ~1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~500-600 cm⁻¹: C-I stretch. |
| Mass Spec (EI) | m/z 277: Molecular ion (M⁺). m/z 150: [M-I]⁺ fragment. m/z 120: [M-I-NO₂]⁺ fragment. |
Note: NMR chemical shifts are predictions based on substituent effects and data from similar compounds like 1-(2-bromoethyl)-4-nitrobenzene and 1-iodo-4-nitrobenzene.[4][5][6] The characteristic A₂B₂ splitting pattern (two doublets) in the aromatic region of the ¹H NMR is a hallmark of 1,4-disubstitution.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate.
-
Pharmaceutical Synthesis: It serves as an alkylating agent to introduce the 4-nitrophenethyl group into a target molecule. This scaffold is of interest because the nitroaromatic core is a component of numerous bioactive molecules and approved drugs.[7] The nitro group can act as a bioisostere or be reduced to an amine, which can then be functionalized to build more complex active pharmaceutical ingredients (APIs).
-
Fine Chemical Research: In a broader research context, it is used to synthesize novel materials, molecular probes, and ligands for catalysis. Its well-defined reactivity allows for precise and predictable synthetic outcomes.
Safety and Handling
As with any reactive chemical, proper handling is paramount to ensure laboratory safety.
-
GHS Hazard Classification: While specific GHS data for this exact compound is limited, related iodo- and nitro-aromatics are classified with hazards. For instance, 1-Iodo-4-nitrobenzene is listed as harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is prudent to handle this compound with similar precautions.
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
References
-
PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Bromoethyl)-4-nitrobenzene Spectrum. Wiley. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-ethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
- Google Patents. (n.d.). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.
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YouTube. (2025). The mass spectrum of 1 ethyl 4 nitrobenzene B is shown in Figure 1 Assign signals highlighted with. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. Retrieved from [Link]
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NMR Solutions. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Uses of 4-Nitrophenethyl Bromide. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Iodoethyl)-4-nitrobenzene (CAS Number: 20264-96-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
1-(2-Iodoethyl)-4-nitrobenzene, registered under CAS number 20264-96-4, is a nitroaromatic organic compound. Its chemical structure, featuring a nitro group and an iodoethyl substituent on a benzene ring, makes it a subject of interest in various chemical and pharmaceutical research domains. The electron-withdrawing nature of the nitro group, combined with the reactivity of the carbon-iodine bond, suggests its potential as an intermediate in organic synthesis. This guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development activities.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: p-nitrophenylethyl iodide, Benzene, 1-(2-iodoethyl)-4-nitro-[1]
-
CAS Number: 20264-96-4[1]
-
Molecular Formula: C₈H₈INO₂[1]
-
Molecular Weight: 277.06 g/mol [1]
-
Chemical Structure:
Physicochemical Properties
A combination of experimental and computed data provides insight into the physicochemical characteristics of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | 97 °C | Experimental |
| Boiling Point | 337.7 °C at 760 mmHg | Experimental |
| Density | 1.811 g/cm³ | Experimental |
| Flash Point | 158.1 °C | Experimental |
| Solubility | Data not available. Expected to have low solubility in water and be soluble in common organic solvents like ethanol, acetone, and dichloromethane based on its structure. | |
| XLogP3 | 3.7 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |
| Rotatable Bond Count | 2 | Computed by PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | Computed by PubChem[1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible method for the synthesis of this compound is the Finkelstein reaction, starting from the corresponding bromo or chloro derivative, 1-(2-Bromoethyl)-4-nitrobenzene or 1-(2-Chloroethyl)-4-nitrobenzene, respectively. The reaction involves a halide exchange using an iodide salt, such as sodium iodide, in a suitable solvent like acetone.
Caption: Proposed synthesis of this compound via Finkelstein reaction.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Alkyl Iodide: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution reactions. The iodine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles.
-
Nitroaromatic System: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents.
Analytical Characterization
A multi-technique approach is recommended for the comprehensive characterization of this compound to confirm its identity and purity.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of this compound.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrobenzene ring, likely as two distinct doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl group protons would appear as two triplets in the upfield region, corresponding to the -CH₂-I and -CH₂-Ar groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being the most deshielded. The signals for the ethyl carbons would be found in the upfield region.
-
IR Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 277. Fragmentation patterns would likely involve the loss of iodine and the nitro group.
Biological Activity and Safety Considerations
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. However, nitroaromatic compounds as a class are known to exhibit a wide range of biological activities, and some are associated with toxicity. The presence of the reactive iodoethyl group could also contribute to biological interactions. Further research is required to elucidate any specific biological effects of this compound.
Safety and Handling
Specific toxicological data for this compound are not available. However, based on the known hazards of related compounds, such as nitrobenzene and other iodo- and nitro-substituted aromatics, a cautious approach to handling is warranted.
-
General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Protect from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with potential utility in synthetic chemistry. This guide has summarized the available physicochemical properties, offering a foundation for its use in research and development. The lack of extensive experimental data, particularly regarding its solubility, detailed analytical protocols, biological activity, and specific toxicity, highlights areas where further investigation is needed to fully characterize this molecule and ensure its safe and effective application.
References
Sources
The Iodoethyl Group in Aromatic Compounds: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-iodoethyl)benzene moiety and its substituted analogues represent a pivotal class of building blocks in modern organic synthesis. The presence of a primary alkyl iodide attached to an aromatic ring system provides a versatile handle for a wide array of chemical transformations, crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1] This guide offers an in-depth exploration of the reactivity of the iodoethyl group, focusing on the underlying mechanistic principles and providing practical insights for its application in a research and development setting.
The key to the synthetic utility of the iodoethyl group lies in the nature of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius, the polarizability of the C-I bond, and the stability of the resulting iodide anion.[1] This inherent reactivity makes the iodoethyl group a prime substrate for nucleophilic substitution and elimination reactions. The proximity of the aromatic ring further modulates this reactivity, influencing reaction pathways and rates through electronic and steric effects, and in some cases, direct participation.
This document will dissect the primary reaction pathways of iodoethyl-functionalized aromatic compounds, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. We will explore the factors that govern the competition between these pathways and provide exemplary protocols to guide the synthetic chemist in harnessing the full potential of this versatile functional group.
I. Nucleophilic Substitution Reactions: Forging New Bonds
The displacement of the iodide ion by a nucleophile is one of the most fundamental and widely utilized transformations of the iodoethyl group. These reactions are critical for introducing a diverse range of functionalities, including amines, azides, cyanides, ethers, and thioethers.[2] The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the reaction conditions.
I.a. The SN2 Pathway: A Concerted Approach
For a primary alkyl halide such as (2-iodoethyl)benzene, the SN2 mechanism is often the favored substitution pathway, particularly with strong, unhindered nucleophiles in polar aprotic solvents. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.
Causality Behind Experimental Choices:
-
Nucleophile: Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) are preferred to ensure a sufficient reaction rate.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Temperature: Moderate temperatures are typically sufficient. Higher temperatures may begin to favor the competing E2 elimination pathway.
Exemplary Protocol 1: Synthesis of an Alkyl Azide via SN2 Reaction
This protocol is a general method for the conversion of alkyl halides to alkyl azides and may require optimization for (2-iodoethyl)benzene.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl halide (0.08 mol), sodium azide (10.25 g, 0.16 mol), and a phase-transfer catalyst such as Aliquat 336 (1.62 g, 0.004 mol).
-
Solvent Addition: Add a 25% aqueous solution of sodium azide.
-
Reaction Conditions: Heat the vigorously stirred mixture to 100°C.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture and separate the organic and aqueous phases. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting alkyl azide by distillation under reduced pressure.[3]
I.b. The SN1 Pathway and the Role of the Phenonium Ion
While less common for primary halides, the SN1 mechanism can become competitive under specific conditions, such as in the presence of a weak nucleophile in a polar protic solvent (solvolysis). This two-step process involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.
A key mechanistic feature in the solvolysis of 2-phenylethyl systems is the potential for neighboring group participation by the phenyl ring. The π-electrons of the aromatic ring can assist in the departure of the leaving group, leading to the formation of a bridged intermediate known as a phenonium ion .[4] This participation can accelerate the reaction rate and influence the stereochemical outcome.
Factors Favoring the SN1/Phenonium Ion Pathway:
-
Solvent: Polar protic solvents (e.g., water, alcohols, carboxylic acids) are required to stabilize the ionic intermediates.
-
Nucleophile: A weak nucleophile is necessary to avoid a competing SN2 reaction. Often, the solvent itself acts as the nucleophile (solvolysis).
-
Substrate: Electron-donating groups on the aromatic ring can enhance the rate of phenonium ion formation by stabilizing the positive charge.
II. Elimination Reactions: The Genesis of Styrenes
Elimination reactions of (2-iodoethyl)benzene and its derivatives are a powerful method for the synthesis of styrenes, which are valuable monomers and synthetic intermediates. These reactions involve the removal of a proton from the carbon adjacent to the aromatic ring (the β-carbon) and the iodide from the terminal carbon (the α-carbon), leading to the formation of a double bond. The two primary mechanisms are the E2 and E1 pathways.
II.a. The E2 Pathway: A Concerted Elimination
The E2 mechanism is a single-step, concerted process that is favored by strong, sterically hindered bases. The base abstracts a β-proton simultaneously with the departure of the iodide leaving group.[5] For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.
Causality Behind Experimental Choices:
-
Base: Strong, bulky bases such as potassium t-butoxide (t-BuOK) are highly effective for promoting E2 elimination over the competing SN2 substitution.[6] The steric bulk of the base hinders its ability to act as a nucleophile at the sterically accessible primary carbon, favoring its role as a proton abstractor.
-
Solvent: A less polar solvent, often the conjugate acid of the base (e.g., t-butanol for t-BuOK), is typically used.
-
Temperature: Higher temperatures generally favor elimination over substitution.[7]
Exemplary Protocol 2: Synthesis of Styrene via E2 Elimination
The following is a representative procedure for an E2 elimination.
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (2-iodoethyl)benzene in anhydrous tert-butanol.
-
Reagent Addition: Add potassium tert-butoxide (a slight molar excess) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Follow the disappearance of the starting material by GC or TLC.
-
Workup: Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude styrene can be purified by vacuum distillation.
II.b. The E1 Pathway: A Stepwise Elimination
The E1 mechanism is a two-step process that competes with the SN1 reaction. It proceeds through the same carbocation intermediate formed by the departure of the leaving group. In a subsequent step, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions are generally favored by weak bases and polar protic solvents.[8]
III. Competition Between Substitution and Elimination
A critical consideration in the synthetic application of (2-iodoethyl)benzene is the competition between substitution and elimination pathways. The outcome of the reaction is a delicate balance of several factors, summarized in the table below.
| Factor | Favors SN2/E2 (Bimolecular) | Favors SN1/E1 (Unimolecular) |
| Nucleophile/Base | Strong, high concentration | Weak, low concentration |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |
| Solvent | Polar aprotic | Polar protic |
| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Good leaving group (I⁻ > Br⁻ > Cl⁻) |
| Temperature | Lower temperatures favor SN2 | Higher temperatures favor E1/E2 |
For (2-iodoethyl)benzene, a primary alkyl halide, bimolecular pathways (SN2 and E2) are generally favored. The choice between SN2 and E2 is then primarily dictated by the nature of the nucleophile/base.
-
Strong, unhindered nucleophiles that are weak bases (e.g., CN⁻, I⁻, RS⁻, N₃⁻) will predominantly lead to SN2 products .[9]
-
Strong, sterically hindered bases (e.g., t-BuOK, LDA) will favor E2 elimination .[7]
-
Strong, unhindered bases (e.g., OH⁻, OEt⁻) will give a mixture of SN2 and E2 products , with the proportion of elimination increasing with temperature.
IV. Other Notable Reactions
While substitution and elimination are the dominant reaction pathways, the iodoethyl group can also participate in other important transformations.
IV.a. Grignard Reagent Formation
The reaction of (2-iodoethyl)benzene with magnesium metal in an anhydrous ether solvent can, in principle, form the corresponding Grignard reagent, 2-phenylethylmagnesium iodide. However, the presence of the β-proton introduces the possibility of an intramolecular elimination to form ethene and a phenyl Grignard reagent, or intermolecular reactions. Careful control of reaction conditions is crucial for the successful formation of the desired organometallic species.[10]
Exemplary Protocol 3: General Preparation of a Grignard Reagent
This is a general procedure and requires strict anhydrous conditions.[10]
-
Apparatus: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: Place magnesium turnings and a small crystal of iodine (as an activator) in the flask.
-
Initiation: Add a small amount of a solution of (2-iodoethyl)benzene in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
-
Addition: Once initiated, add the remaining solution of (2-iodoethyl)benzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.
IV.b. Transition Metal-Catalyzed Cross-Coupling Reactions
While less common than with aryl iodides, alkyl iodides can participate in certain palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[2][11] These reactions typically involve an oxidative addition of the C-I bond to a low-valent palladium complex. However, β-hydride elimination from the resulting palladium-alkyl intermediate can be a competing and often rapid process, which can complicate these reactions with substrates like (2-iodoethyl)benzene. Careful selection of ligands and reaction conditions is necessary to favor the desired cross-coupling pathway.
V. Synthesis of (2-Iodoethyl)benzene
The most common laboratory preparation of (2-iodoethyl)benzene involves the nucleophilic substitution of a better leaving group on the corresponding 2-phenylethanol derivative. A common precursor is 2-phenylethanol itself.
From 2-Phenylethanol:
2-Phenylethanol can be converted to (2-iodoethyl)benzene using various iodinating agents. A classic method involves the use of iodine and red phosphorus, which generates phosphorus triiodide in situ. Alternatively, reaction with hydroiodic acid can also effect the transformation.
Conclusion
The iodoethyl group attached to an aromatic ring is a highly valuable and reactive functional group in organic synthesis. Its utility is primarily driven by the excellent leaving group ability of the iodide, which facilitates a range of nucleophilic substitution and elimination reactions. By understanding the underlying mechanisms and the factors that control the competition between these pathways—namely the choice of nucleophile/base, solvent, and temperature—researchers can effectively leverage the iodoethyl moiety to construct complex molecular targets. From the introduction of diverse functional groups via SN2 reactions to the efficient synthesis of styrenes through E2 elimination, (2-iodoethyl)benzene and its derivatives offer a predictable and powerful platform for chemical innovation in drug discovery and beyond.
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A Comprehensive Analysis of the Electrophilic Nature of 1-(2-Iodoethyl)-4-nitrobenzene: A Duality in Reactivity
An In-Depth Technical Guide
This guide provides an in-depth exploration of the electrophilicity of 1-(2-Iodoethyl)-4-nitrobenzene, a versatile bifunctional reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a surface-level description to dissect the nuanced electronic characteristics that govern the molecule's reactivity. We will analyze the interplay of its distinct structural features—the nitroaromatic system and the iodoethyl side chain—to reveal a fascinating duality in its electrophilic behavior, which can be strategically exploited in complex organic synthesis.
Conceptual Framework: Defining and Quantifying Electrophilicity
In organic chemistry, an electrophile is a species that accepts a pair of electrons to form a new covalent bond. While this qualitative definition is useful, a more quantitative understanding is essential for predictive synthesis and mechanistic analysis. Modern computational chemistry provides a robust framework through Density Functional Theory (DFT) to quantify this property.
The global electrophilicity index (ω) , proposed by Parr, von Szentpály, and Liu, has become a standard metric.[1] It measures the stabilization in energy when a system acquires additional electronic charge from its environment.[2] It is defined as:
ω = μ² / 2η
where:
-
μ is the electronic chemical potential (related to the molecule's tendency to escape its electron cloud).
-
η is the chemical hardness (representing the resistance to a change in electron distribution).
A higher ω value indicates a greater capacity to act as an electrophile. This global index provides a holistic view of the molecule's electrophilic character. However, to understand regioselectivity, we must consider the local electrophilicity, often analyzed using tools like Fukui functions or Molecular Electrostatic Potential (MEP) maps, which highlight the specific atomic sites most susceptible to nucleophilic attack.
Structural Dissection: The Origins of Dual Reactivity
The unique reactivity of this compound arises from two distinct, electronically-coupled regions of the molecule: the activated aromatic ring and the functionalized alkyl side chain.
The Nitroaromatic Core: An Electron-Deficient System
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-R) effects.[3][4][5]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-R): The nitro group delocalizes the ring's pi-electrons onto its own oxygen atoms, creating significant positive charge at the ortho and para positions of the ring.
This profound electron deficiency has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The benzene ring, being electron-poor, is rendered highly unreactive towards attack by external electrophiles (e.g., in nitration or halogenation reactions).[3][5]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant positive charge at the positions ortho and para to the nitro group makes the ring an excellent electrophile for attack by strong nucleophiles.[5][6][7] While the molecule lacks a leaving group directly on the ring, this inherent electrophilicity of the ring system is a critical feature of its electronic landscape.
The 2-Iodoethyl Side Chain: A Classic Electrophilic Center
The side chain, -CH₂CH₂I, presents a classic site for nucleophilic attack. The electrophilicity of this moiety is governed by two key factors:
-
The Carbon-Iodine Bond: Iodine is an excellent leaving group due to its large atomic size, high polarizability, and the stability of the resulting iodide anion (I⁻), which is the conjugate base of a strong acid (HI).[8][9][10] This makes the carbon atom to which it is attached (the α-carbon) highly electrophilic.
-
Influence of the Nitro Group: The strong electron-withdrawing nature of the para-nitro group is transmitted through the aromatic ring to the ethyl side chain. This effect further depletes electron density from the α-carbon, significantly enhancing its electrophilicity and making it more susceptible to nucleophilic substitution (SN2) reactions. Computational studies on similar substituted nitrobenzene compounds confirm that para-substitution with an electron-withdrawing group most effectively enhances the molecule's overall reactivity and electron-accepting capacity.[11][12]
Unifying the Picture: Two Competing Reaction Pathways
The dual nature of this compound means it possesses two primary electrophilic sites susceptible to nucleophilic attack. The choice of reaction conditions and the nature of the nucleophile will dictate the outcome.
`dot graph "Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} ` Caption: Dueling electrophilic sites and potential reaction pathways.
The primary and most synthetically useful pathway is the SN2 reaction on the iodoethyl side chain . This reaction is generally favorable and proceeds under relatively mild conditions with a wide range of soft and moderately hard nucleophiles (e.g., thiols, amines, azides, cyanides). The alternative, a Nucleophilic Aromatic Substitution (SNAr) on the ring , is generally not observed because there is no suitable leaving group (like a halogen) directly attached to the aromatic ring. A hydride ion would have to be displaced, which is extremely unfavorable.
Experimental and Computational Assessment
A multi-faceted approach combining experimental kinetics and computational modeling provides the most complete picture of electrophilicity.
Experimental Protocol: A Model SN2 Reaction
This protocol describes a representative SN2 reaction to demonstrate the electrophilicity of the iodoethyl side chain. The reaction of this compound with a primary amine is a common transformation used in the synthesis of pharmaceutical intermediates.[13]
Objective: To synthesize N-benzyl-2-(4-nitrophenyl)ethan-1-amine.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous acetonitrile to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add potassium carbonate (1.5 eq.) followed by benzylamine (1.2 eq.) to the stirring solution at room temperature.
-
Reaction: Attach a condenser and heat the reaction mixture to 60-70 °C.
-
Causality: Heating provides the necessary activation energy for the substitution. Potassium carbonate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that solvates the cation but leaves the nucleophile relatively free to react.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Self-Validation: This step removes the remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the pure N-benzyl-2-(4-nitrophenyl)ethan-1-amine.
Computational Workflow: Quantifying Electrophilicity
Computational analysis provides quantitative data to support experimental observations.
`dot graph "Computational_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} ` Caption: A standard workflow for computational analysis of electrophilicity.
Data Presentation: Computed Electronic Properties
The following table summarizes expected results from DFT calculations, illustrating the key electronic features that define the molecule's electrophilicity.
| Parameter | Description | Predicted Value/Observation | Implication |
| Global Electrophilicity (ω) | Overall capacity to accept electrons. | High | The molecule is a strong overall electrophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Low | A low-lying LUMO indicates it is easy to add electrons, enhancing electrophilicity. |
| MEP Map | Maps electrostatic potential on the electron density surface. | Strong positive potential (blue region) on the α-carbon of the ethyl chain and on the aromatic carbons ortho and para to the -NO₂ group. | Visually confirms the most electron-deficient (electrophilic) sites. |
| Partial Atomic Charge (α-carbon) | Calculated charge on the carbon bonded to iodine. | Significantly positive (δ+) | Quantifies the electrophilic nature of the SN2 reaction center. |
Applications in Synthesis and Drug Development
The well-defined electrophilicity of this compound makes it a valuable building block.
-
Scaffold Elaboration: It serves as an excellent reagent for introducing a p-nitrophenethyl moiety onto nucleophilic scaffolds. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Linker Chemistry: The iodoethyl group can be used to covalently attach the nitrophenyl core to proteins, often by targeting nucleophilic residues like cysteine. The nitro group acts as a useful chemical handle.
-
Pro-drug/Metabolic Strategies: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd-C).[5] This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the molecule's electronic properties and provides a primary amine for further functionalization, such as amide bond formation. This nitro-to-amine reduction is a cornerstone of many synthetic pathways for dyes, pharmaceuticals, and materials.[5][14]
Conclusion
This compound is not a simple electrophile; it is a molecule with a carefully balanced duality. Its reactivity is dominated by the electrophilic α-carbon of the iodoethyl side chain, a feature enhanced by the powerful electron-withdrawing effect of the para-nitro group. This makes it a highly reliable and predictable substrate for SN2 reactions. While the nitroaromatic core is itself highly electron-deficient and activated towards nucleophilic attack, the lack of a leaving group on the ring makes this pathway synthetically inaccessible under normal conditions. Understanding this hierarchy of reactivity allows chemists to strategically employ this reagent as a robust building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
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The Synthetic Versatility and Therapeutic Potential of 1-(2-Iodoethyl)-4-nitrobenzene: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the chemical properties, synthetic applications, and potential therapeutic relevance of 1-(2-Iodoethyl)-4-nitrobenzene. While direct and extensive literature on this specific molecule is nascent, this document, grounded in established principles of organic chemistry and medicinal chemistry, serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the reactivity of its constituent functional groups—the iodoethyl chain and the nitrophenyl core—we elucidate its potential as a versatile building block in the synthesis of novel bioactive compounds. This guide will detail prospective synthetic routes, propose potential applications in drug discovery, and provide detailed, actionable protocols to stimulate further investigation into this promising chemical entity.
Introduction: Unveiling a Multifunctional Synthetic Scaffold
This compound, with the chemical formula C8H8INO2, is a halogenated aromatic nitro compound.[1] Its molecular structure, featuring a reactive iodoethyl group and an electron-withdrawing nitro group on a benzene ring, positions it as a highly versatile intermediate in organic synthesis. The inherent reactivity of the carbon-iodine bond makes it an excellent electrophile for alkylation reactions, while the nitro group can be readily transformed into an amine, opening avenues for a diverse range of subsequent chemical modifications. These characteristics suggest significant potential for this compound as a scaffold in the construction of complex organic molecules, including those with potential pharmacological activity. While nitrobenzene and its derivatives are known to be used in the manufacturing of dyes, pesticides, and pharmaceuticals, they can also present toxicological concerns, a factor that must be considered in any application.[2]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C8H8INO2 |
| Molecular Weight | 277.06 g/mol |
| CAS Number | 20264-96-4 |
| Appearance | (Predicted) Pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups. The iodoethyl group serves as a potent electrophile for introducing the 4-nitrophenylethyl moiety into a wide array of molecules through nucleophilic substitution reactions. Concurrently, the nitro group can be chemically modified, most notably through reduction to an amine, which then allows for a vast range of further derivatization.
Alkylation Reactions: Building Molecular Complexity
The presence of the iodine atom, an excellent leaving group, renders the terminal carbon of the ethyl chain in this compound highly susceptible to nucleophilic attack. This reactivity can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
A significant application of this reagent lies in the N-alkylation of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. For instance, the alkylation of indoles with electrophiles is a well-established method for synthesizing compounds with a range of biological activities.[3][4][5][6] The reaction of this compound with indole or its derivatives would yield N-(4-nitrophenylethyl)indoles, which can be further functionalized.
Experimental Protocol: N-Alkylation of Indole with this compound
-
Materials: Indole, this compound, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure: a. To a stirred solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise. d. Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(4-nitrophenyl)ethyl)indole.
Causality: The use of a strong base like sodium hydride is crucial to deprotonate the indole nitrogen, generating a highly nucleophilic indolate anion. Anhydrous DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the indolate anion free to attack the electrophilic carbon of the iodoethyl group. The reaction is initially cooled to control the exothermic deprotonation step and then allowed to warm to facilitate the substitution reaction.
Caption: Workflow for the N-alkylation of indole.
Transformation of the Nitro Group: Expanding Synthetic Horizons
The nitro group is a versatile functional handle that can be readily converted into other functionalities, significantly broadening the synthetic utility of this compound and its derivatives.
The most common and impactful transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acidic media. The resulting 4-(2-iodoethyl)aniline is a valuable intermediate for a plethora of subsequent reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.
Experimental Protocol: Reduction of the Nitro Group
-
Materials: N-(2-(4-nitrophenyl)ethyl)indole, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol.
-
Procedure: a. To a solution of N-(2-(4-nitrophenyl)ethyl)indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq). b. Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC. c. After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. d. Filter the resulting precipitate through a pad of Celite® and wash the filter cake with ethyl acetate. e. Extract the filtrate with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(4-aminophenyl)ethyl)indole.
Causality: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures to ensure a reasonable reaction rate. The basic workup is necessary to neutralize the acidic tin species and precipitate them as tin hydroxides, allowing for their easy removal by filtration.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This suggests its potential as a key building block in the synthesis of novel therapeutic agents.
Synthesis of Combretastatin and Phenstatin Analogues
Combretastatins, such as Combretastatin A-4, are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[7][8] Similarly, phenstatins are another class of microtubule-targeting agents.[9] A common structural feature of many analogues of these compounds is a diaryl system connected by a two-carbon linker. This compound can serve as a precursor to one of the aryl rings and the linker, enabling the synthesis of novel analogues with potential anticancer properties. The nitro group can be a key feature for modulating the electronic properties of the molecule or can be reduced to an amine for further derivatization to improve solubility or introduce new binding interactions.[10]
Caption: General synthetic route to combretastatin/phenstatin analogues.
Development of Tyrosine Kinase Inhibitors
Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer.[11][12][13][14] Many small-molecule tyrosine kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the kinase. The 4-nitrophenylethyl scaffold derived from this compound could be incorporated into novel kinase inhibitor designs. The amino derivative, obtained after reduction, can act as a key pharmacophore, forming hydrogen bonds with the kinase hinge region, a common binding motif for this class of drugs.[11]
Preparation of PET Radiotracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology for diagnosis, staging, and monitoring treatment response.[15][16][17][18] PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The development of novel radiotracers is an active area of research.[1] While not directly containing a radioisotope, this compound can be used to synthesize precursors for radiolabeling. For instance, the iodo group can be replaced with a radioisotope such as Iodine-124 or Iodine-125 for SPECT or PET imaging, or the nitro group can be reduced to an amine and then derivatized with a chelating agent for radiolabeling with metallic radionuclides like Gallium-68.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for organic synthesis and drug discovery. Its dual reactivity, stemming from the iodoethyl and nitro functionalities, provides a versatile platform for the construction of a wide range of complex molecules. The potential applications in the synthesis of anticancer agents, such as combretastatin and tyrosine kinase inhibitor analogues, as well as in the development of novel imaging agents, highlight the importance of further investigation into this compound.
The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry of this compound. It is our hope that this technical guide will inspire further research into the applications of this versatile molecule, ultimately leading to the discovery of new and improved therapeutic agents.
References
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Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Preparation of nitrobenzene - YouTube. (2022, August 30). Retrieved January 28, 2026, from [Link]
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Aromatic nitro compounds|| Nitrobenzene|| Method of preparation with complete mechanism. (2022, May 12). Retrieved January 28, 2026, from [Link]
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Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.). Retrieved January 28, 2026, from [Link]
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Development of radiotracers for oncology – the interface with pharmacology - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Friedel-Crafts Alkylation of Indoles with Nitroalkenes through Hydrogen-Bond-Donating Metal-Organic Framework | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]
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Radiopharmaceuticals for Imaging in Oncology with Special Emphasis on Positron-Emitting Agents | Radiology Key. (2016, August 20). Retrieved January 28, 2026, from [Link]
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Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst - Middle East Technical University. (n.d.). Retrieved January 28, 2026, from [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]
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Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes - Sci-Hub. (n.d.). Retrieved January 28, 2026, from [Link]
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Method to development of PET radiopharmaceutical for cancer imaging - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. (n.d.). Retrieved January 28, 2026, from [Link]
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C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]
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Guidance on the use of PET for treatment planning in radiotherapy clinical trials - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for PET Ligand Synthesis Using 1-(2-Iodoethyl)-4-nitrobenzene and its Analogs as Precursors
Introduction: Strategic Importance of Nitroaromatic Precursors in PET Radiochemistry
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological processes at the molecular level.[1] The power of PET is intrinsically linked to the development of specific radiotracers, molecules labeled with positron-emitting radionuclides. Among these, Fluorine-18 ([¹⁸F]) is the most widely used due to its near-ideal half-life (109.8 minutes), low positron energy, and well-established production and labeling chemistries.[1]
This guide focuses on the utility of 1-(2-iodoethyl)-4-nitrobenzene and its more reactive analogs as precursors for the synthesis of [¹⁸F]-labeled PET ligands. The 4-nitrophenylethyl moiety is a common structural motif in various central nervous system (CNS) and oncology radiotracers. The nitro group, being a strong electron-withdrawing group, plays a dual role: it can activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) in some contexts, and its presence is a key feature in certain hypoxia imaging agents.[2][3] More commonly in the context of this precursor, it serves as a stable structural component of the final tracer, while the ethyl chain provides a site for radiofluorination.
This document provides a detailed exploration of the chemical principles, practical protocols, and expert insights necessary for researchers, scientists, and drug development professionals to effectively utilize these precursors in their radiotracer development programs. We will delve into the causality behind experimental choices, compare precursor reactivity, and provide self-validating protocols grounded in established radiochemical principles.
Chemical Profile and Handling of Precursors
This compound
-
Synonyms: p-nitrophenylethyl iodide
-
CAS Number: 20264-96-4
-
Molecular Formula: C₈H₈INO₂
-
Molecular Weight: 277.06 g/mol
This precursor features an iodo group on the terminal carbon of the ethyl chain, which serves as the leaving group for nucleophilic substitution by [¹⁸F]fluoride.
Safety and Handling
Nitroaromatic compounds and their halogenated derivatives should be handled with care. Based on data for structurally related compounds like 1-iodo-4-nitrobenzene, these precursors should be considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Principle of Nucleophilic Substitution in [¹⁸F]-Radiolabeling
The introduction of [¹⁸F]fluoride into a molecule is most commonly achieved via a nucleophilic substitution (Sₙ2) reaction. In this process, the negatively charged [¹⁸F]fluoride ion acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.
The Critical Role of the Leaving Group
The efficiency of an Sₙ2 reaction is heavily dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[4] For aliphatic substitutions, the general order of leaving group ability is:
Iodide < Bromide < Chloride < Tosylate (OTs) ≈ Mesylate (OMs) < Nosylate (ONs) < Triflate (OTf) [5]
While this compound is a viable precursor, the iodide is a relatively moderate leaving group compared to sulfonates like tosylate or mesylate.[5] This has significant practical implications:
-
Reaction Conditions: Reactions with iodo-precursors may require more forcing conditions (higher temperatures, longer reaction times) to achieve satisfactory radiochemical yields.
-
Competing Reactions: Harsher conditions can increase the likelihood of side reactions, such as elimination to form the corresponding styrene derivative, or decomposition of the precursor and the radiolabeled product.
For these reasons, it is often advantageous to synthesize the tosylate or mesylate analog of the iodo-precursor to improve the efficiency and robustness of the radiolabeling step.
Diagram: Precursor Strategy for [¹⁸F]-Labeling
Caption: Workflow for precursor synthesis and subsequent [¹⁸F]-radiolabeling.
Protocols
Protocol 1: Synthesis of Improved Precursors: 2-(4-Nitrophenyl)ethyl Tosylate/Mesylate
This protocol describes the conversion of the more readily available 2-(4-nitrophenyl)ethanol to the more reactive tosylate or mesylate precursors.
Materials:
-
2-(4-Nitrophenyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General [¹⁸F]-Radiolabeling via Nucleophilic Substitution
This generalized protocol can be adapted for the iodo-, tosylate-, or mesylate-precursors. Note that optimal conditions, particularly temperature and reaction time, will vary.
Materials:
-
Precursor (Iodo-, Tosylate-, or Mesylate- form)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂) solution (e.g., 10 mg/mL in acetonitrile)
-
Potassium Carbonate (K₂CO₃) solution (e.g., 2 mg/mL in water)
-
Anhydrous Acetonitrile (MeCN) or Dimethylsulfoxide (DMSO)
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridges
-
Ethanol, USP grade
-
Water for Injection, USP grade
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃.
-
Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen, typically with additions of anhydrous acetonitrile. This step is critical as water inhibits the nucleophilicity of the fluoride ion.[1]
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., 0.5-1.0 mL of DMSO or MeCN).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat to the desired temperature.
-
For Tosylate/Mesylate Precursors: Start with 80-100 °C for 10-15 minutes.
-
For Iodo Precursor: Higher temperatures (110-130 °C) and/or longer reaction times (15-30 minutes) may be required.
-
-
Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile/water) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and trap the product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the total radioactivity and calculate the radiochemical yield (decay-corrected).
-
Conduct other required QC tests such as pH, residual solvent analysis, and sterility testing.
-
Data Presentation: Comparison of Precursor Reactivity
| Precursor Functional Group | Leaving Group | Relative Reactivity | Typical Reaction Temp. | Expected Radiochemical Yield (RCY) | Key Considerations |
| -I | Iodide | Moderate | 110-130 °C | Lower to Moderate | Harsher conditions may lead to side products. |
| -OTs | Tosylate | High | 80-110 °C | Good to High | Generally preferred for robust and high-yield syntheses. |
| -OMs | Mesylate | High | 80-110 °C | Good to High | Similar reactivity to tosylate; choice may depend on precursor synthesis. |
Note: Expected RCYs are estimates and will vary based on specific reaction conditions, automation platform, and starting radioactivity.
Diagram: Automated Radiosynthesis Workflow
Caption: Automated synthesis workflow from cyclotron to final product.
Expert Insights and Trustworthiness
-
Self-Validation: The protocols are designed as self-validating systems. Successful synthesis of the tosylate/mesylate precursors should be confirmed by standard analytical techniques (NMR, MS) before proceeding to radiolabeling. During radiolabeling, radio-TLC provides in-process control, while final product identity is confirmed by co-elution with a non-radioactive standard on analytical HPLC.
-
Causality in Solvent Choice: Dipolar aprotic solvents like DMSO and acetonitrile are preferred because they solvate the potassium cation (assisted by K₂₂₂) but leave the [¹⁸F]fluoride anion relatively "naked" and highly nucleophilic. Protic solvents like water or alcohols would form strong hydrogen bonds with the fluoride, drastically reducing its reactivity.[5]
-
The Importance of Anhydrous Conditions: The presence of water is detrimental to nucleophilic fluorination. The azeotropic drying step is arguably one of the most critical parts of the entire process. Incomplete drying is a common cause of low or failed radiochemical yields.
-
Automation is Key: For clinical applications and routine production, manual synthesis is impractical due to radiation exposure. The described workflow is readily adaptable to commercial automated synthesis modules (e.g., GE TRACERlab, Siemens Explora, etc.).[6][7][8] Automation ensures reproducibility, higher yields, and compliance with Good Manufacturing Practice (GMP).
Conclusion
This compound is a valuable, commercially available precursor for the synthesis of [¹⁸F]-labeled PET ligands. However, its moderate reactivity necessitates consideration of more active sulfonate-based analogs, such as the corresponding tosylate or mesylate, to achieve optimal radiolabeling efficiency and robustness. By understanding the principles of nucleophilic substitution, the critical role of the leaving group, and by employing rigorous, well-controlled protocols, researchers can successfully leverage this class of precursors to develop novel radiotracers for a wide range of applications in biomedical research and clinical diagnostics.
References
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Miller, P. W., et al. (2008). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]
-
Sutcliffe, J. L., et al. (2021). Fully automated peptide radiolabeling from [¹⁸F]fluoride. RSC Chemical Biology, 2(4), 1145-1153. [Link]
-
Kaur, S., et al. (2018). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Bioconjugate Chemistry, 29(8), 2473-2493. [Link]
-
Jeong, J. M., et al. (2014). Recent Trends in the Nucleophilic [¹⁸F]-radiolabeling Method with No-carrier-added [¹⁸F]fluoride. Nuclear Medicine and Molecular Imaging, 48(4), 239-247. [Link]
-
Ding, Y. S., et al. (2005). Nucleophilic substitution of nitro groups by [¹⁸F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. Journal of Fluorine Chemistry, 126(5), 781-788. [Link]
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Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]
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PubChem. This compound. [Link]
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PubChem. 1-Iodo-4-nitrobenzene. [Link]
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Way, J. D., & Wuest, F. (2014). Automated Radiosynthesis of No-Carrier-Added 4-[18F]fluoroiodobenzene: A Versatile Building Block in 18F Radiochemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 104-109. [Link]
-
JoVE. (2023). Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. [Link]
-
Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers. [Link]
-
Chen, W. C., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds. Frontiers in Chemistry, 10, 869791. [Link]
-
INIS-IAEA. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]
-
Wiebe, L. I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]
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- 8. youtube.com [youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzene Derivatives
Introduction: Beyond Electrophilic Substitution
In the landscape of aromatic chemistry, the electrophilic aromatic substitution (EAS) reaction has long been a cornerstone. However, its counterpart, nucleophilic aromatic substitution (SNAr), provides a powerful and complementary strategy for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and advanced materials. This reaction proceeds through a distinct mechanism where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.
Nitrobenzene derivatives stand out as premier substrates for SNAr reactions. The potent electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic attack but, crucially, activates it for nucleophilic substitution. This guide offers an in-depth exploration of the SNAr reaction on nitrobenzene derivatives, elucidating the mechanistic principles, providing detailed experimental protocols, and offering field-proven insights for optimization and troubleshooting.
The Mechanistic Heart of SNAr: An Addition-Elimination Pathway
Unlike the concerted displacement seen in SN2 reactions or the carbocation formation in SN1, the SNAr reaction follows a two-step addition-elimination pathway.[1][2] This distinction is critical as it dictates the reaction's requirements and outcomes.
-
Nucleophilic Addition (Rate-Determining Step): The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is the slowest and therefore rate-determining step of the reaction.[3] The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][4][5]
-
Elimination and Rearomatization: In the second, faster step, the leaving group departs, and its bonding electrons are used to restore the aromatic π-system of the ring, yielding the final substituted product.[1]
Caption: Resonance forms showing stabilization of the Meisenheimer complex.
Optimizing the Reaction: A Guide to Key Parameters
The efficiency and outcome of an SNAr reaction are governed by a synergistic interplay of the substrate, nucleophile, solvent, and temperature. Understanding the causality behind each choice is paramount for success.
The Leaving Group (LG)
In a departure from SN2 logic, the best leaving groups for SNAr are not the weakest bases. Instead, the reactivity order is determined by the electronegativity of the atom attached to the ring, which polarizes the C-LG bond and facilitates the initial nucleophilic attack.
Reactivity Order: F > Cl > Br > I [3][4] The C-F bond, though the strongest, makes the carbon atom the most electrophilic and thus most receptive to attack. Since C-LG bond cleavage is not part of the rate-determining step, bond strength is less important than facilitating the initial addition. [4]
The Nucleophile
A wide range of nucleophiles can be employed, with reactivity generally correlating with nucleophilicity. Common examples include:
-
Oxygen Nucleophiles: Alkoxides (e.g., MeO⁻, EtO⁻) and phenoxides. A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to deprotonate the corresponding alcohol. [6]* Nitrogen Nucleophiles: Primary and secondary amines (e.g., benzylamine, piperidine), and ammonia. [4][5]* Sulfur Nucleophiles: Thiolates (e.g., RS⁻), which are typically excellent nucleophiles. [3]
The Solvent System
Solvent choice is critical. Polar aprotic solvents are overwhelmingly preferred as they can solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile while leaving the anionic nucleophile "naked" and highly reactive. [7]Protic solvents (e.g., water, alcohols) should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its reactivity. [7]
| Solvent | Acronym | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dimethyl sulfoxide | DMSO | 189 | Excellent solvating power, high boiling point. |
| N,N-Dimethylformamide | DMF | 153 | Widely used, effective, but has health concerns. [8][9] |
| N,N-Dimethylacetamide | DMAc | 165 | Similar to DMF, higher boiling point. [8] |
| N-Methyl-2-pyrrolidone | NMP | 202 | High boiling point, effective but under regulatory scrutiny. [8]|
Green Chemistry Considerations: Due to the toxicity and environmental impact of traditional dipolar aprotic solvents, researchers are exploring greener alternatives. [9]In some cases, reactions can be performed in water with the aid of additives like hydroxypropyl methylcellulose (HPMC), which can create hydrophobic pockets to facilitate the reaction. [8]
Field-Tested Experimental Protocols
The following protocols provide robust, step-by-step methodologies for common SNAr transformations on nitrobenzene derivatives.
General Safety Precautions:
-
Nitroaromatic compounds can be thermally unstable or explosive; handle with care and avoid excessive heat.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ensure all glassware is dry and reactions involving strong bases (like NaH) are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture. [7]
Protocol 1: Synthesis of an Aryl Ether via SNAr
Reaction: 1-Chloro-4-nitrobenzene with Sodium Methoxide to form 1-Methoxy-4-nitrobenzene.
Materials:
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
Sodium methoxide (1.2 equiv, 25 wt% solution in methanol or solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 1-chloro-4-nitrobenzene (1.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (approx. 0.5 M concentration).
-
Nucleophile Addition: While stirring, add sodium methoxide (1.2 equiv) to the solution. If using a methanol solution, the methanol will be driven off during heating. If using solid NaOMe, add it portion-wise to control any initial exotherm.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. [7]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a significant volume of cold deionized water. The product may precipitate as a solid.
-
Extract the aqueous mixture three times with ethyl acetate. [7] * Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO. [7]6. Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of an Aryl Amine via SNAr
Reaction: 1-Fluoro-2,4-dinitrobenzene with Benzylamine to form N-Benzyl-2,4-dinitroaniline.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask with a stir bar under a nitrogen atmosphere, add 1-fluoro-2,4-dinitrobenzene (1.0 equiv) and the base (e.g., K₂CO₃).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids, then add benzylamine (1.1 equiv) dropwise via syringe. [7]3. Reaction: Stir the reaction at room temperature. The reaction is often exothermic and proceeds rapidly. Monitor by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup:
-
Once the reaction is complete, pour the mixture into cold water. A yellow solid product should precipitate.
-
If the product does not solidify, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water and then brine to remove DMF. [7]5. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive nucleophile due to moisture or protic solvent contamination. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nucleophile.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Formation of Side Products | 1. Di-substitution: Occurs if the substrate has multiple leaving groups.2. Hydrolysis: The starting material or product reacts with water.3. Solvolysis: The solvent (if nucleophilic) competes with the intended nucleophile. | 1. Use a stoichiometric amount (1.0 equiv) of the nucleophile and consider lowering the temperature.<[7]br>2. Use anhydrous conditions.<[7]br>3. Use a non-reactive, polar aprotic solvent like DMSO or DMF. [7] |
| Difficult Workup | 1. Persistent Emulsion: Common during aqueous extraction.2. Incomplete Removal of High-Boiling Solvent (DMSO/DMF): Contaminates the final product. | 1. Add brine to the aqueous layer to break the emulsion.2. Perform multiple, vigorous washes with water and brine. For DMSO, a LiCl solution wash can also be effective. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Jurášek, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
-
Galli, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Ponomarenko, M. V., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Safe handling and storage procedures for 1-(2-Iodoethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Inferred Safety Data
Section 1: Hazard Identification and Risk Assessment
1-(2-Iodoethyl)-4-nitrobenzene is a bifunctional organic molecule, presenting hazards associated with both the nitroaromatic ring and the alkyl iodide chain. A thorough understanding of these intrinsic properties is the foundation of its safe utilization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20264-96-4 | [1] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Likely a light yellow to brown solid | Inferred from similar compounds |
| Melting Point | 97 °C | [2] |
| Boiling Point | 337.7 °C at 760 mmHg | [2] |
| Solubility | Expected to have low water solubility | Inferred from structure |
Toxicological Profile (Inferred)
Based on data for related compounds, this compound is presumed to be hazardous.[3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Chronic Exposure: Prolonged exposure to nitroaromatic compounds can lead to systemic effects, including anemia and liver abnormalities.[5]
Reactivity and Stability Profile
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[3][6][7] High temperatures should be avoided.
-
Light Sensitivity: Organoiodine compounds are often sensitive to light, which can cause decomposition and the release of iodine.[8]
-
Incompatibilities:
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases: Can lead to decomposition or unwanted reactions.
-
Finely Powdered Metals: May form shock-sensitive mixtures.
-
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may release toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide.[9]
Section 2: Comprehensive Safety and Handling Protocol
Adherence to a strict safety protocol is mandatory. The following workflow is designed to minimize exposure risk at every stage of handling.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied.
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the lack of specific breakthrough data, it is recommended to double-glove and change gloves frequently, especially after any suspected contact.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.
-
Workflow Diagram: From Receipt to Disposal
Caption: Standard operating procedure workflow for this compound.
Section 3: Storage and Waste Management
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.
Storage Protocol
-
Location: Store in a cool, dry, and dark location, away from direct sunlight and heat sources.[10] A dedicated, ventilated cabinet for reactive and toxic compounds is recommended.
-
Container: Keep the container tightly sealed to prevent sublimation of any potential iodine byproduct and to protect from moisture. Use of Parafilm or Teflon tape on container threads can provide an additional barrier.[11]
-
Segregation: Store separately from incompatible materials, particularly strong bases and oxidizing agents.
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the risk.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully cover with a dry absorbent material like vermiculite or sand. Avoid raising dust. For a solution spill, contain with absorbent pads.
-
Collection: Carefully scoop the contained material into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Protocol
All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
-
Waste Streams:
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Halogenated and non-halogenated waste streams should be kept separate as per institutional guidelines.
-
-
Disposal: All waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.[5]
Section 4: Experimental Protocols
The following are generalized protocols for common manipulations. These must be adapted to the specific requirements of your experiment.
Protocol: Preparation of a Stock Solution
This protocol assumes the preparation of a solution in an organic solvent.
-
Pre-computation: Calculate the required mass of this compound and the volume of solvent needed for the desired concentration.
-
Setup: Place a calibrated analytical balance inside a chemical fume hood. Ensure all necessary glassware, solvent, and waste containers are also within the hood.
-
Weighing: Tare the balance with a clean, dry weighing boat. Carefully transfer the solid compound to the boat using a clean spatula. Record the exact mass.
-
Transfer: Carefully transfer the weighed solid into a volumetric flask of the appropriate size.
-
Dissolution: Add a portion of the desired solvent to the flask. Gently swirl to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogenous.
-
Storage: Transfer the solution to a clearly labeled, amber glass storage bottle with a screw cap to protect it from light.
Logical Relationship Diagram: Safety Hierarchy of Controls
Caption: The hierarchy of controls applied to mitigate risks associated with hazardous chemicals.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11346446, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Retrieved from [Link]
-
Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from [Link]
-
ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
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- 1. CAS 3145-86-6: 1-(Iodomethyl)-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. US20220024850A1 - Method for preparing 2-ethyl-4-fluoro-1-nitrobenzene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. How To [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. This compound | C8H8INO2 | CID 11346446 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(2-Iodoethyl)-4-nitrobenzene in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Building Block for Amine Functionalization
In the landscape of medicinal chemistry and drug development, the introduction of specific pharmacophores is a critical step in modulating the biological activity of a lead compound. 1-(2-Iodoethyl)-4-nitrobenzene has emerged as a valuable reagent for the strategic installation of a p-nitrophenylethyl group onto nucleophilic moieties, most notably secondary amines. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of this versatile building block, with a particular focus on its application in the synthesis of neuroreceptor ligands and potential positron emission tomography (PET) imaging agents. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the subsequent transformations that unlock the full potential of the incorporated p-nitrophenylethyl moiety.
Physicochemical Properties and Safety Considerations
Before proceeding with any experimental work, it is imperative to have a thorough understanding of the properties and hazards associated with this compound.
| Property | Value |
| Molecular Formula | C8H8INO2 |
| Molecular Weight | 277.06 g/mol [1] |
| CAS Number | 20264-96-4[1] |
| Appearance | Pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide. |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Application: N-Alkylation of Secondary Amines
The primary application of this compound lies in the N-alkylation of secondary amines via a nucleophilic substitution reaction. The electron-withdrawing nitro group on the phenyl ring does not directly participate in the substitution at the ethyl side chain but plays a crucial role in the subsequent transformations of the molecule. The iodine atom serves as an excellent leaving group, facilitating the reaction with a wide range of amine nucleophiles.
A prime example of this application is in the synthesis of derivatives of WAY-100635 , a potent and selective 5-HT1A receptor antagonist that is a cornerstone in neuroscience research and a precursor for PET imaging agents.[2][3][4][5] The N-alkylation of a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, with this compound is a key step in the synthesis of these valuable research tools.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon atom attached to the iodine, leading to the displacement of the iodide ion and the formation of a new carbon-nitrogen bond.
Sources
- 1. N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide | C26H34N4O4 | CID 9847377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory scale preparation of p-nitrophenylethyl iodide
Application Note & Protocol
Topic: Laboratory-Scale Synthesis of 1-(2-iodoethyl)-4-nitrobenzene (p-Nitrophenylethyl Iodide)
Introduction: The Synthetic Utility of p-Nitrophenylethyl Iodide
This compound, commonly known as p-nitrophenylethyl iodide, is a valuable bifunctional organic molecule. It serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a reactive primary iodide allows for facile nucleophilic substitution, while the nitro group can be readily transformed into other functional groups, such as amines, or used to modulate the electronic properties of a target molecule.
This document provides a comprehensive, field-tested guide for the laboratory-scale preparation of p-nitrophenylethyl iodide from the commercially available precursor, 2-(4-nitrophenyl)ethan-1-ol. The chosen methodology is a modified Appel-type reaction employing triphenylphosphine and elemental iodine. This approach is selected for its mild reaction conditions, high yields, and operational simplicity, making it highly suitable for research and development environments. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and outline essential safety and handling procedures.
Mechanistic Rationale and Pathway Selection
The conversion of a primary alcohol to a primary iodide is a fundamental transformation in organic chemistry. While several methods exist, the use of triphenylphosphine (PPh₃) and iodine (I₂) offers a robust and gentle alternative to harsher reagents like hydroiodic acid or in-situ generated phosphorus triiodide.[1] This reaction proceeds through a mechanism analogous to the Appel reaction.[2][3][4]
The Causality Behind Reagent Selection:
-
Triphenylphosphine (PPh₃): Serves as an oxygen activator. The phosphorus atom in PPh₃ is highly oxophilic and readily attacks the hydroxyl group of the alcohol. This converts the poor leaving group (-OH) into an excellent leaving group, an alkoxyphosphonium salt.
-
Iodine (I₂): Acts as the source of the iodide nucleophile.
-
Imidazole: While not strictly necessary, its inclusion is highly recommended. It functions as a weak base to facilitate the deprotonation of the alcohol and as a catalyst, accelerating the formation of the key intermediates. It also helps to scavenge any acidic byproducts generated during the reaction.
The reaction is driven to completion by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct, a thermodynamic sink that makes the overall process favorable.[3]
Reaction Mechanism Diagram
Caption: The reaction proceeds via activation of PPh₃, formation of an alkoxyphosphonium salt, and subsequent Sₙ2 attack by iodide.
Experimental Design and Protocol
This protocol is designed for a ~5-10 mmol scale, which is typical for discovery chemistry and route scouting applications. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 2-(4-Nitrophenyl)ethan-1-ol | ≥98% | Sigma-Aldrich, Acros, etc. | Starting material. Ensure it is dry. |
| Triphenylphosphine (PPh₃) | ≥99% | Various | Solid. Handle in a fume hood. |
| Iodine (I₂) | ≥99.8% | Various | Solid, sublimes. Stains skin and surfaces. |
| Imidazole | ≥99% | Various | Solid, hygroscopic. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. Use from a solvent purification system or a fresh sealed bottle. |
| Saturated NaHCO₃ solution | ACS Grade | Lab Prepared | For aqueous work-up. |
| 10% Na₂S₂O₃ solution | ACS Grade | Lab Prepared | For quenching excess iodine. |
| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For final wash to aid phase separation. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Various | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Dropping funnel or powder funnel
-
Thermometer or thermocouple
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of p-nitrophenylethyl iodide.
Step-by-Step Synthesis Protocol
-
Vessel Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a steady stream of nitrogen or argon. Fit the flask with a reflux condenser, a thermometer, and a rubber septum.
-
Reagent Charging: To the flask, add 2-(4-nitrophenyl)ethan-1-ol (1.00 g, 5.98 mmol, 1.0 eq). Via the powder funnel, add triphenylphosphine (1.88 g, 7.18 mmol, 1.2 eq) and imidazole (0.49 g, 7.18 mmol, 1.2 eq).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) via syringe through the septum. Stir the mixture to dissolve the solids.
-
Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0 °C.
-
Iodine Addition: Carefully add elemental iodine (1.82 g, 7.18 mmol, 1.2 eq) portion-wise over 10-15 minutes. The addition is exothermic and will cause the solution to turn a dark brown/purple color. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of excess iodine is completely discharged, resulting in a pale yellow or colorless mixture.
-
Aqueous Work-up: Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of deionized water and shake. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid/oil. This crude material will contain the desired product and triphenylphosphine oxide.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 95:5 Hexanes:Ethyl Acetate is typically effective. The product, p-nitrophenylethyl iodide, will elute before the more polar triphenylphosphine oxide byproduct.
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow solid. Determine the final yield and characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.
Quantitative Data and Expected Results
| Parameter | Value | Notes |
| Starting Material | 1.00 g (5.98 mmol) | 2-(4-Nitrophenyl)ethan-1-ol |
| Triphenylphosphine | 1.88 g (7.18 mmol) | 1.2 equivalents |
| Iodine | 1.82 g (7.18 mmol) | 1.2 equivalents |
| Imidazole | 0.49 g (7.18 mmol) | 1.2 equivalents |
| Theoretical Yield | 1.66 g (5.98 mmol) | Based on the starting alcohol |
| Expected Actual Yield | 75-90% | Yields can vary based on purity of reagents and technique. |
| Appearance | Pale yellow solid | --- |
| Molecular Weight | 277.04 g/mol | --- |
Safety and Handling Precautions
This procedure must be conducted by trained personnel in a controlled laboratory setting.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. All operations must be performed within a certified chemical fume hood.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Stains skin and clothing. Reacts with reducing agents.
-
Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhaling vapors. Ensure the fume hood has adequate airflow.
-
Phosphorus Byproducts: The reaction generates triphenylphosphine oxide. While relatively benign, it should be disposed of as chemical waste. If alternative phosphorus reagents like phosphorus triiodide are considered, extreme caution is necessary as they react violently with water.[5][6]
Conclusion
The protocol described herein provides a reliable and high-yielding method for the synthesis of p-nitrophenylethyl iodide from its corresponding alcohol. The use of triphenylphosphine and iodine under mild conditions makes this procedure accessible and suitable for a wide range of research applications. By understanding the underlying mechanism and adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for further use in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
YouTube. (2020, September 4). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. Retrieved from [Link]
- Google Patents. (n.d.). CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof.
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
YouTube. (2025, November 15). Appel Reaction Mechanism. Retrieved from [Link]
-
Harrell Industries. (1998, April 6). Phosphorus Triiodide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
How to improve yield in the synthesis of 1-(2-Iodoethyl)-4-nitrobenzene
An In-Depth Technical Guide to Improving Yield in the Synthesis of 1-(2-Iodoethyl)-4-nitrobenzene
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of chemical synthesis. This guide is dedicated to the synthesis of this compound (CAS No: 20264-96-4), a valuable intermediate in the development of various functionalized aromatic compounds and pharmaceutical agents. We will explore the most reliable synthetic route, troubleshoot common experimental challenges, and provide detailed protocols to help you consistently achieve high yields and purity.
The synthesis of this target molecule is most effectively achieved via a nucleophilic substitution reaction, specifically the Finkelstein reaction. This method involves the conversion of a more readily available alkyl halide (chloride or bromide) to the desired alkyl iodide. The principles governing this reaction are straightforward, yet successful execution requires careful attention to reaction conditions and reagent quality.
Recommended Synthetic Workflow
The conversion of a 2-(4-nitrophenyl)ethyl halide to this compound is a classic Sₙ2 reaction. The workflow is designed for efficiency and high conversion rates by leveraging the principles of the Finkelstein reaction.
Identifying common byproducts in p-nitrophenylethyl iodide synthesis
Welcome to the technical support center for the synthesis of p-nitrophenylethyl iodide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of p-nitrophenylethyl iodide, a critical intermediate in many organic syntheses, can be prone to the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic route and reaction conditions. This section provides a detailed analysis of common issues, their root causes, and corrective actions.
Issue 1: Presence of a Vinylic Impurity Detected by 1H NMR and GC-MS
Observation: Your post-reaction analysis reveals the presence of p-nitrostyrene, characterized by vinylic protons in the 1H NMR spectrum and a corresponding mass in GC-MS analysis.
Probable Cause: This is a classic example of a competing elimination (E2) reaction. This side reaction is particularly prevalent when using a strong, sterically hindered base or when the reaction is conducted at elevated temperatures. The hydroxide or alkoxide ions, intended to act as nucleophiles, can instead abstract a proton from the carbon adjacent to the ethyl group, leading to the formation of a double bond and elimination of the iodide.
Mechanism Insight: The E2 reaction is a concerted process where the base abstracts a proton, and the leaving group departs simultaneously. The presence of the electron-withdrawing nitro group can acidify the benzylic protons, making them more susceptible to abstraction.
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Choice of Base: If a base is required (e.g., in a Williamson ether synthesis-type side reaction), opt for a weaker, non-nucleophilic base.
-
Solvent Selection: Polar aprotic solvents, such as acetone or DMF, are generally preferred for SN2 reactions as they solvate the cation of the iodide salt, leaving the iodide anion more nucleophilic.
Issue 2: A High-Molecular-Weight Impurity is Observed
Observation: A peak corresponding to a higher molecular weight species is detected, suggesting the formation of a dimer or a related adduct.
Probable Cause: The likely culprit is the formation of bis(2-(4-nitrophenyl)ethyl) ether. This occurs when the starting material, p-nitrophenylethanol, or its corresponding alkoxide, acts as a nucleophile and attacks a molecule of the desired product, p-nitrophenylethyl iodide, via a Williamson ether synthesis pathway.[1]
Mechanism Insight: This SN2 reaction is favored if there is a significant concentration of unreacted p-nitrophenylethanol or if a base is present which deprotonates the alcohol, forming a potent nucleophile.
Mitigation Strategies:
-
Stoichiometry Control: Ensure the complete conversion of the starting alcohol to an intermediate (e.g., a tosylate or mesylate) before the introduction of the iodide source.
-
Order of Addition: When starting from p-nitrophenylethanol, ensure the activating agent (e.g., tosyl chloride) has fully reacted before adding the iodide salt.
-
Purification: This byproduct can often be separated from the desired product by column chromatography due to the significant difference in polarity.
Issue 3: Incomplete Reaction and Presence of Starting Material or Intermediates
Observation: Analysis shows significant amounts of the starting material (e.g., p-nitrophenylethyl bromide or tosylate) or an intermediate like p-nitrophenylethanol.
Probable Cause: This issue can stem from several factors including insufficient reaction time, low reaction temperature, or poor nucleophilicity of the iodide. In the classic Finkelstein reaction, the equilibrium may not be sufficiently driven towards the product.[2]
Mechanism Insight: The Finkelstein reaction is an equilibrium process.[2] To drive it to completion, Le Chatelier's principle is often employed by using a solvent in which the newly formed salt (e.g., NaBr or KBr) is insoluble and precipitates out of the solution.
Mitigation Strategies:
-
Reaction Time and Temperature: Increase the reaction time or temperature, while being mindful of promoting elimination side reactions.
-
Solvent Choice for Finkelstein Reaction: Use anhydrous acetone as the solvent. Sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not, thus driving the reaction forward.[2]
-
Excess Reagent: Use a molar excess of the iodide salt to shift the equilibrium towards the product.
-
Activation of Alcohols: When starting from p-nitrophenylethanol, ensure the alcohol is effectively converted to a better leaving group, such as a tosylate or mesylate, prior to the substitution with iodide.
Summary of Common Byproducts and Their Characteristics
| Byproduct | Chemical Structure | Formation Pathway | Key Identifying Features |
| p-Nitrostyrene | 4-NO2-C6H4-CH=CH2 | E2 Elimination | Vinylic protons in 1H NMR (~5-7 ppm) |
| bis(2-(4-nitrophenyl)ethyl) ether | (4-NO2-C6H4-CH2CH2)2O | Williamson Ether Synthesis | High molecular weight, characteristic C-O-C stretch in IR |
| Unreacted Starting Material | e.g., 4-NO2-C6H4-CH2CH2-Br | Incomplete Reaction | Matches the spectral data of the starting material |
Experimental Protocols
Protocol 1: Synthesis via Finkelstein Reaction
This protocol is suitable for converting p-nitrophenylethyl bromide to p-nitrophenylethyl iodide.
-
Dissolve p-nitrophenylethyl bromide in anhydrous acetone.
-
Add a 1.5 molar excess of sodium iodide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Synthesis from p-Nitrophenylethanol
This two-step protocol involves the conversion of the alcohol to a tosylate followed by substitution with iodide.
-
Tosylation:
-
Dissolve p-nitrophenylethanol in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.1 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.05 equivalents) and stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer and concentrate to obtain the crude p-nitrophenylethyl tosylate.
-
-
Iodination:
-
Dissolve the crude tosylate in acetone.
-
Add sodium iodide (1.5 equivalents) and reflux for 3-5 hours.
-
Follow steps 3-8 from Protocol 1 for workup and purification.
-
Visualizing Reaction Pathways
Caption: Byproduct formation pathways in p-nitrophenylethyl iodide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my product a dark color, and how can I remove the color?
A1: Alkyl iodides can be sensitive to light and may decompose over time to release elemental iodine (I2), which imparts a purple or brownish color. During the workup, washing the organic layer with a dilute aqueous solution of sodium thiosulfate will reduce the I2 to colorless iodide (I⁻).
Q2: Can I use p-nitrophenylethyl chloride as a starting material for the Finkelstein reaction?
A2: Yes, however, the reaction will likely be slower compared to starting with the bromide. The C-Cl bond is stronger than the C-Br bond, making the chloride a poorer leaving group. You may need to use longer reaction times or higher temperatures.
Q3: What is the role of the nitro group in this synthesis?
A3: The electron-withdrawing nitro group can have several effects. It can activate the benzylic position towards nucleophilic attack, potentially speeding up the SN2 reaction. However, it also increases the acidity of the beta-protons, which can promote the competing E2 elimination reaction.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the structure of the product and identify any proton-containing impurities. GC-MS can be used to determine the purity and identify the mass of any byproducts. Melting point analysis can also be a good indicator of purity if a known literature value is available.
Q5: Is it possible to synthesize p-nitrophenylethyl iodide directly from p-nitrophenylethanol using a one-pot method?
A5: Yes, methods using reagents like phosphorus and iodine (which form PI3in situ) can convert alcohols directly to alkyl iodides. However, these reagents can be harsh and may lead to other side reactions. Careful control of the reaction conditions is crucial for success with these methods.
References
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Finkelstein Reaction. Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Temperature Control for Diazonium Salt Reactions
Welcome to the technical support center dedicated to the precise and safe execution of diazonium salt reactions. This resource is designed for researchers, scientists, and drug development professionals who handle these versatile yet hazardous intermediates. Here, we will move beyond simple procedural lists to explore the causality behind temperature control, offering field-proven insights to ensure the integrity and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding temperature control in diazotization.
Q1: Why is the "magic temperature" of 0-5 °C so critical for most aqueous diazotization reactions?
A: The widely adopted 0-5 °C range is a crucial, albeit generalized, guideline rooted in the inherent instability of aryl diazonium salts in aqueous solutions.[1] At temperatures above 5 °C, the rate of decomposition increases significantly. This decomposition is often exothermic and can become explosive, liberating nitrogen gas and potentially hazardous byproducts.[1] The primary decomposition pathway in the presence of water is the formation of phenols.[1]
However, it's vital to understand that this is a rule of thumb. The optimal temperature can vary based on the specific diazonium species. Some may be stable at slightly higher temperatures, while others require even colder conditions. For instance, extensive thermal studies for a Sandmeyer reaction in an industrial setting found no significant safety issues well above 5 °C, though a precautionary limit of 15 °C was still maintained.[1] Conversely, some reactions may necessitate cryogenic conditions (e.g., -78 °C or -10 °C) to prevent side reactions or decomposition.[2][3]
The key takeaway is that while 0-5 °C is a safe starting point, the thermal stability of your specific diazonium compound should be determined for process safety and optimization.[4]
Q2: What are the consequences of letting the temperature rise above the recommended range?
A: Exceeding the optimal temperature introduces several risks that can compromise your experiment's success and safety:
-
Reduced Yield: The primary consequence is the decomposition of the diazonium salt, which directly lowers the yield of your desired product.
-
Formation of Impurities: Decomposition leads to the formation of byproducts, most commonly phenols if water is the solvent. This complicates purification and can affect the quality of the final product.
-
Safety Hazards: Diazonium salts have decomposition enthalpies ranging from -160 to -180 kJ/mol.[5][6] A temperature excursion can trigger a thermal runaway reaction, leading to a rapid increase in pressure from nitrogen gas evolution and a potential explosion.[1][7] This is particularly dangerous if the diazonium salt precipitates out of solution.[4]
-
Side Reactions: Elevated temperatures can promote unwanted side reactions, further reducing the yield of the target molecule.
Q3: Can the reaction temperature be too low? What happens then?
A: Yes, excessively low temperatures can also present challenges.
-
Crystallization/Precipitation: If the temperature is too low, the diazonium salt may crystallize or precipitate out of the solution.[1] Solid diazonium salts are notoriously shock-sensitive and can decompose violently.[4][5][8] It is a critical safety rule to never allow the undesired precipitation of diazonium salts.[4]
-
Slower Reaction Rate: The formation of the diazonium salt itself (the diazotization reaction) will slow down at very low temperatures. This can lead to an accumulation of unreacted starting materials.
The goal is to maintain a temperature that ensures the diazonium salt remains in solution and forms at a reasonable rate without significant decomposition.
Q4: How does the counterion affect the thermal stability of the diazonium salt?
A: The counterion plays a significant role in the stability of the diazonium salt, especially in its isolated, solid form.[5]
-
Chloride (Cl⁻) salts: These are common but generally unstable and are typically not isolated.[5]
-
Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻) salts: These are significantly more stable and can often be isolated as solids. The Balz–Schiemann reaction, for example, utilizes the relative stability of tetrafluoroborate salts.[9] However, even these should be handled with extreme caution.
-
Double salts (e.g., with zinc chloride): Forming double salts can considerably stabilize the isolated diazonium salt, allowing for safer handling.[6]
While the counterion has a greater impact on the stability of the isolated solid, it can also influence the salt's behavior in solution.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common temperature-related problems during diazotization.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Decomposition due to high temperature: The reaction was too warm, causing the diazonium salt to decompose before it could react further. 2. Incomplete diazotization: The reaction was too cold, slowing the formation of the diazonium salt. | 1. Verify Cooling System: Ensure your cooling bath (ice-salt, dry ice-acetone, or cryocooler) is maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction mixture. 2. Controlled Reagent Addition: The addition of sodium nitrite to the acidic solution of the amine is exothermic. Add the nitrite solution slowly, dropwise, ensuring the internal temperature does not rise above the setpoint (e.g., 5 °C). 3. Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates its presence. A slight excess is often needed to drive the reaction to completion, but a large excess can lead to side reactions. Neutralize significant excess carefully after the reaction.[4] |
| Reaction Mixture Turns Dark Brown/Black | 1. Decomposition and Polymerization: Significant decomposition is occurring, often leading to the formation of complex, colored byproducts. This is a strong indicator of excessive temperature. | 1. Immediate Cooling: If this occurs, immediately ensure the reaction is being cooled effectively. 2. Review Procedure: Re-evaluate the rate of addition of reagents. A slower addition rate may be necessary to dissipate the heat of reaction. 3. Consider a More Dilute System: A more dilute reaction may help to better control the exotherm. |
| Sudden Gas Evolution / Foaming | 1. Rapid Decomposition: The temperature has likely spiked, causing rapid decomposition of the diazonium salt and release of N₂ gas. This is a serious safety concern.[1] | 1. Ensure Adequate Venting: Never run a diazotization in a closed system. The vessel must be vented to prevent pressure buildup.[4] 2. Stop Reagent Addition: Immediately cease adding reagents if uncontrolled gas evolution begins. 3. Improve Heat Transfer: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath. For larger scale reactions, consider a reactor with a higher surface-area-to-volume ratio. |
| Solid Precipitates from Solution | 1. Crystallization: The reaction is too cold, or the concentration of the diazonium salt has exceeded its solubility at the reaction temperature.[1] | 1. Slight Temperature Increase: Carefully and slowly allow the temperature to rise by 1-2 °C to see if the solid redissolves. Do not exceed the safe upper limit. 2. Add Pre-cooled Solvent: If possible, add a small amount of pre-cooled solvent to decrease the concentration. 3. NEVER Isolate Unexpected Precipitates: Do not filter or handle unexpected solid precipitates from a diazotization reaction. They should be assumed to be explosive.[4] The reaction should be carefully quenched. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Standard Laboratory-Scale Diazotization with Temperature Monitoring
This protocol outlines a standard procedure for the diazotization of an aromatic amine with vigilant temperature control.
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable strong acid
-
Deionized water
-
Ice
-
Salt (NaCl or CaCl₂)
-
Starch-iodide paper
-
Reaction vessel (three-neck flask)
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Calibrated low-temperature thermometer or thermocouple
Procedure:
-
Prepare the Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature between -5 °C and 0 °C.
-
Set up the Reactor: Place the three-neck flask in the cooling bath. Equip the flask with a stirrer, a thermometer/thermocouple placed directly into the reaction medium, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood and securely clamped.
-
Charge the Reactor: To the flask, add the aromatic amine and the required volume of water and acid. Begin stirring and allow the mixture to cool to 0-5 °C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve the stoichiometric amount of sodium nitrite in deionized water and cool the solution in an ice bath.
-
Controlled Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred amine-acid mixture. Crucially, monitor the internal reaction temperature continuously. Adjust the addition rate to ensure the temperature never exceeds 5 °C.
-
Monitor Reaction Progress: After the addition is complete, continue stirring the reaction at 0-5 °C for an additional 30 minutes. Periodically, touch a drop of the reaction mixture to starch-iodide paper. The reaction is complete when a slight excess of nitrous acid is indicated by the immediate formation of a blue-black spot.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer, azo coupling) without isolation.[9]
Logical Flow for Temperature Troubleshooting
This diagram illustrates the decision-making process when encountering temperature-related issues.
Caption: Troubleshooting workflow for temperature excursions.
Decomposition Pathway of Aryl Diazonium Salts
This diagram shows the primary decomposition pathway in an aqueous medium and the risk of explosive decomposition in the solid state.
Caption: Decomposition pathways for diazonium salts.
Section 4: Advanced Concepts & Safety
Continuous Flow Diazotization
For process development and manufacturing, continuous flow chemistry offers a safer and more efficient alternative to batch processing for handling hazardous diazonium intermediates.
-
Enhanced Temperature Control: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat dissipation. This drastically reduces the risk of thermal runaway.
-
Minimized Hazard: In a flow system, only a very small amount of the diazonium salt exists at any given moment, significantly reducing the potential impact of any decomposition event.[10]
-
Improved Mixing: The rapid mixing in flow reactors can lead to cleaner reactions and higher yields.[11][12]
The Twelve Cardinal Rules of Diazonium Salt Safety
Adapted from Sheng, Frurip, and Gorman, these rules are essential for anyone working with these compounds.[4]
-
Use only a stoichiometric amount of sodium nitrite.
-
Check for and neutralize excess nitrous acid after the reaction.
-
Minimize nitrous acid presence by adding nitrite to the amine/acid mixture.
-
Keep the temperature below 5 °C (or the determined safe limit).
-
Always vent the gases generated.
-
Determine the thermal stability of your specific diazonium compound.
-
Assume unknown diazonium salts are explosive.
-
Never allow undesired precipitation of diazonium salts.
-
Analyze for residual diazo compounds in the final product.
-
Quench remaining diazonium salts before workup.
-
Isolate no more than 0.75 mmol of a diazonium salt.
-
Never scratch or grind dried diazonium salts.[6]
References
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). ACS Publications. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]
-
Lecture 16 Aromatic Diazonium Salts 2 7 1 1 The Formation. KIET. [Link]
- Continuous diazotization production process of aromatic amine.
-
Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. (2018). Organic Process Research & Development. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. [Link]
-
Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. (2022). ACS Publications. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Publications. [Link]
-
Exploring Flow Procedures for Diazonium Formation. (2016). MDPI. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC | NIH. [Link]
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
-
Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
-
Safer alternative for an explosive reaction. (2024). Max-Planck-Gesellschaft. [Link]
-
Investigating Multistep Continuous Flow Processes Using Diazonium Salts. ORCA - Cardiff University. [Link]
-
Mapping thermal risks: new insights into safe diazotization of 2-ANDSA. (2025). EurekAlert!. [Link]
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. maxapress.com [maxapress.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Mapping thermal risks: new insights into safe diazotization of 2-ANDSA | EurekAlert! [eurekalert.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Flow Procedures for Diazonium Formation [mdpi.com]
Validation & Comparative
Navigating the Spectral Landscape: A Deep Dive into the ¹H and ¹³C NMR Analysis of 1-(2-Iodoethyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a critical checkpoint in the R&D pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-Iodoethyl)-4-nitrobenzene, a substituted aromatic compound with potential applications as a building block in organic synthesis.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to illuminate the why behind the spectral features. We will dissect the electronic environment of the molecule, predict the spectral outcomes based on first principles, and compare these predictions with data from analogous structures to provide a robust, self-validating analytical framework.
The Molecular Blueprint: Structure and Symmetry
To interpret any spectrum, we must first understand the molecule's structure and symmetry. This compound possesses a para-substituted aromatic ring, which dictates a specific symmetry and, consequently, a predictable pattern of NMR signals.
Caption: Structure of this compound with atom labeling.
Due to the plane of symmetry passing through C1 and C4, we can predict the number of unique signals:
-
¹H NMR: Four distinct signals are expected. The aromatic protons H2/H6 are equivalent, as are H3/H5. The two methylene groups (-CH₂-) in the ethyl chain are chemically distinct, giving two additional signals.
-
¹³C NMR: Six distinct signals are expected. C1 and C4 are unique quaternary carbons. C2/C6 and C3/C5 are pairs of equivalent methine carbons. The two carbons of the ethyl chain (Cα and Cβ) are also unique.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shift of each proton is primarily influenced by the electron density around it, which is modulated by the inductive and resonance effects of the substituents.
Predicted ¹H NMR Data Summary
| Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-A | ~8.25 | Doublet (d) | ~8.8 | 2H | Aromatic (ortho to -NO₂) |
| H-B | ~7.50 | Doublet (d) | ~8.8 | 2H | Aromatic (meta to -NO₂) |
| H-C | ~3.55 | Triplet (t) | ~7.0 | 2H | -CH₂-I |
| H-D | ~3.20 | Triplet (t) | ~7.0 | 2H | Ar-CH₂- |
Dissecting the Aromatic Region (δ 7.0-8.5 ppm)
The para-substitution pattern gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets.
-
The Nitro Group's Influence: The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. This effect significantly deshields the ortho protons (H-A: H3/H5), pulling electron density away from them and causing their signal to appear far downfield, predicted around 8.25 ppm.[1]
-
The Iodoethyl Group's Influence: The iodoethyl group is weakly electron-donating by induction through the alkyl chain. This results in the meta protons (H-B: H2/H6) being less deshielded than their counterparts and appearing further upfield, predicted around 7.50 ppm.
-
Coupling: The two sets of aromatic protons are adjacent, resulting in ortho-coupling. This splits each signal into a doublet with a characteristic coupling constant (³J) of approximately 8.8 Hz.
Decoding the Aliphatic Region (δ 3.0-4.0 ppm)
The two methylene groups of the ethyl chain present a straightforward triplet-of-triplets pattern.[2]
-
H-C (-CH₂-I): The protons on the carbon directly attached to the iodine atom are significantly deshielded due to iodine's electronegativity. Their signal is expected to appear around 3.55 ppm. It is split into a triplet by the two neighboring protons on the adjacent methylene group (n+1 rule, 2+1=3).
-
H-D (Ar-CH₂-): The protons on the carbon attached to the benzene ring are slightly less deshielded and are predicted to resonate around 3.20 ppm. This signal is also a triplet, as it is coupled to the two protons of the -CH₂-I group. The vicinal coupling constant (³J) for both triplets is expected to be around 7.0 Hz, typical for freely rotating alkyl chains.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
Predicted ¹³C NMR Data Summary
| Label | Predicted δ (ppm) | Assignment |
| C1 | ~148 | Quaternary (C-NO₂) |
| C2 | ~147 | Quaternary (C-CH₂CH₂I) |
| C3 | ~130 | Methine (CH, meta to -NO₂) |
| C4 | ~124 | Methine (CH, ortho to -NO₂) |
| C5 | ~38 | Methylene (Ar-CH₂) |
| C6 | ~5 | Methylene (-CH₂-I) |
Aromatic Carbons (δ 120-150 ppm)
The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[3][4]
-
Quaternary Carbons: The two carbons directly attached to the substituents (ipso-carbons) are the most deshielded. The carbon attached to the strongly electron-withdrawing nitro group (C1) is predicted to be the furthest downfield, around 148 ppm.[1] The carbon attached to the iodoethyl group (C2) will also be significantly downfield, around 147 ppm.
-
Methine Carbons: The protonated carbons are influenced by their position relative to the substituents. C4, being ortho to the nitro group, will be more deshielded (~124 ppm) than C3, which is meta to the nitro group (~130 ppm).
Aliphatic Carbons (δ 0-40 ppm)
-
C5 (Ar-CH₂): The benzylic carbon is expected to appear in the typical range for such carbons, predicted around 38 ppm.
-
C6 (-CH₂-I): A key diagnostic feature is the signal for the carbon bonded to iodine. Due to the "heavy atom effect," where the large electron cloud of iodine induces shielding, this carbon signal is shifted significantly upfield. Its resonance is predicted to be at an unusually low chemical shift, around 5 ppm. This is a powerful confirmatory signal for the presence of the C-I bond.
Comparative Analysis: Validating Predictions with Known Spectra
To ground our predictions in experimental reality, we compare the expected spectral features of our target molecule with the known data of structurally related compounds. This comparative approach is crucial for building confidence in spectral assignments.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Aromatic H (ortho to NO₂) | Aromatic H (meta to NO₂) | Aromatic C (ipso-NO₂) | Aromatic C (para) |
| This compound (Predicted) | ~8.25 | ~7.50 | ~148 | ~147 |
| Nitrobenzene [1] | 8.25 | 7.56 | 148.3 | 134.7 |
| 1-Iodo-4-nitrobenzene [5] | 8.08 | 7.93 | ~149 (unreported) | ~92 (ipso-I) |
| Ethylbenzene | 7.2-7.3 (multiplet) | 7.2-7.3 (multiplet) | 128.5 (ipso-Et) | 125.8 |
This comparison highlights key trends. The chemical shifts of the protons ortho to the nitro group remain consistently downfield (~8.2 ppm). The primary difference lies in the substituent at the para position, which modulates the shifts of the other ring positions. The dramatic upfield shift of the carbon directly attached to iodine in 1-Iodo-4-nitrobenzene (~92 ppm) further supports our prediction of a highly shielded Cβ in our target molecule due to the heavy atom effect.
Experimental Protocol: A Blueprint for Acquisition
Reproducible and high-quality data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring the ¹H and ¹³C NMR spectra of this compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Add a small drop of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy: [6]
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
-
¹³C NMR Spectroscopy: [6]
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios. For both spectra, pick the peaks to identify their precise chemical shifts.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum is characterized by two downfield doublets for the aromatic protons and two upfield triplets for the ethyl chain protons. The ¹³C spectrum is distinguished by six unique signals, with the most notable being the highly shielded carbon attached to iodine, a direct consequence of the heavy atom effect. By combining a predictive approach based on chemical principles with a comparative analysis of related structures, researchers can confidently assign every signal and verify the identity and purity of this valuable synthetic intermediate. This guide serves as a robust framework for such analysis, empowering scientists to interpret complex spectral data with precision and certainty.
References
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PubChem. 1-Iodo-4-nitrobenzene | C6H4INO2. National Center for Biotechnology Information. [Link]
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Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.[Link]
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PubChem. this compound | C8H8INO2. National Center for Biotechnology Information. [Link]
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YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Problems in Chemistry. [Link]
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ResearchGate. 29 Si{ 1 H} NMR spectrum of the crude product of para -nitrobenzene-...[Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.[Link]
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YouTube. Interpreting Aromatic NMR Signals.[Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes.[Link]
-
Organic Chemistry Tutor. Common HNMR Patterns.[Link]
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SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.[Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).[Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[Link]
-
Wiley Online Library. Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.[Link]
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Comparing reactivity of 1-(2-Iodoethyl)-4-nitrobenzene vs 1-(2-bromoethyl)-4-nitrobenzene
An In-Depth Comparison of the Reactivity of 1-(2-Iodoethyl)-4-nitrobenzene and 1-(2-bromoethyl)-4-nitrobenzene in Nucleophilic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the choice of starting materials is paramount. The reactivity of an alkyl halide dictates reaction conditions, timelines, and ultimately, the efficiency of a synthetic route. This guide provides a detailed, evidence-based comparison between two common primary alkyl halides: this compound and 1-(2-bromoethyl)-4-nitrobenzene. We will delve into the fundamental principles governing their reactivity, present a robust experimental protocol for direct comparison, and analyze the expected quantitative data.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of both this compound and its bromo-analogue in the vast majority of substitution reactions is governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Both substrates are primary alkyl halides, a structure that sterically favors the SN2 pathway over the SN1 pathway.[1][4][5] The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group breaks.[2][6][7] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][3]
Given that the core alkyl and aromatic structure is identical for both molecules, the primary determinant of their relative reactivity is the nature of the halogen atom, which functions as the leaving group. Two key properties of the leaving group dictate the reaction rate:
-
Carbon-Halogen (C-X) Bond Strength: The transition state of an SN2 reaction involves the partial breaking of the C-X bond.[1][6] A weaker C-X bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. The C-I bond is significantly longer and weaker than the C-Br bond due to the larger atomic radius of iodine and less effective orbital overlap.[6][8]
-
Leaving Group Stability: A good leaving group is a species that is stable on its own after it has departed with the electron pair from the C-X bond.[9][10] The stability of the halide anion (X⁻) is inversely related to its basicity; weaker bases are better leaving groups.[11] As we descend the halogen group, the anionic radius increases, dispersing the negative charge over a larger volume. This increased polarizability makes the iodide ion (I⁻) more stable and a much weaker base than the bromide ion (Br⁻).[10][11]
Therefore, based on both bond strength and leaving group stability, the order of reactivity for alkyl halides in SN2 reactions is definitively RI > RBr > RCl > RF.[6] This leads to a strong, theoretically grounded prediction: This compound will be substantially more reactive than 1-(2-bromoethyl)-4-nitrobenzene.
Caption: Generalized SN2 mechanism showing backside attack.
Experimental Design: A Comparative Kinetic Study
To empirically validate the predicted reactivity difference, a kinetic study is the most direct and quantitative approach. We will describe a protocol to compare the rates of reaction of both substrates with sodium azide in a polar aprotic solvent, such as acetone or dimethylformamide (DMF). Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.[5]
The reaction progress can be monitored by observing the disappearance of the starting material over time using a technique like High-Performance Liquid Chromatography (HPLC). By using a large excess of the nucleophile (sodium azide), we can simplify the kinetics to a pseudo-first-order reaction, where the rate is effectively dependent only on the concentration of the alkyl halide.
Detailed Experimental Protocol
Objective: To determine and compare the pseudo-first-order rate constants for the reaction of this compound and 1-(2-bromoethyl)-4-nitrobenzene with sodium azide.
Materials & Reagents:
-
This compound (Substrate I)
-
1-(2-bromoethyl)-4-nitrobenzene (Substrate B)
-
Sodium Azide (NaN₃), high purity
-
Dimethylformamide (DMF), anhydrous
-
Internal Standard (e.g., naphthalene or biphenyl)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel or water bath
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of sodium azide in anhydrous DMF.
-
Prepare 0.1 M stock solutions of Substrate I and Substrate B in DMF, each containing the internal standard at a known concentration (e.g., 0.01 M).
-
-
Reaction Setup:
-
Equilibrate two separate reaction vessels, each containing 9.0 mL of the 1.0 M NaN₃ solution, to a constant temperature (e.g., 50 °C) in a thermostated water bath.
-
-
Reaction Initiation and Sampling:
-
To initiate the first reaction, add 1.0 mL of the Substrate I stock solution to one of the reaction vessels. Start a timer immediately. This creates a final substrate concentration of 0.01 M and a NaN₃ concentration of 0.9 M (a 90-fold excess).
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction.
-
Repeat the process for Substrate B in the second reaction vessel. Due to its expected lower reactivity, longer time points may be necessary.
-
-
Analysis:
-
Analyze each quenched sample by HPLC. The ratio of the peak area of the substrate to the peak area of the internal standard is used to determine the concentration of the substrate at each time point.
-
Caption: Experimental workflow for the comparative kinetic study.
Data Analysis and Expected Results
The data obtained from the HPLC analysis will allow for the calculation of the pseudo-first-order rate constant (k') for each reaction. A plot of the natural logarithm of the substrate concentration (ln[RX]) versus time should yield a straight line, the slope of which is equal to -k'.
Table 1: Representative Experimental Data (Hypothetical)
| Time (min) | [Substrate I] (M) | ln([Substrate I]) | [Substrate B] (M) | ln([Substrate B]) |
| 0 | 0.0100 | -4.605 | 0.0100 | -4.605 |
| 5 | 0.0067 | -5.005 | 0.0098 | -4.625 |
| 10 | 0.0045 | -5.404 | 0.0096 | -4.646 |
| 20 | 0.0020 | -6.215 | 0.0092 | -4.689 |
| 30 | 0.0009 | -7.013 | 0.0088 | -4.733 |
| 60 | < 0.0001 | - | 0.0078 | -4.854 |
From these data, the rate constants can be determined and compared.
Table 2: Summary of Kinetic Results
| Substrate | Leaving Group | Pseudo-First-Order Rate Constant (k') at 50 °C (s⁻¹) | Relative Reactivity (k' / k'Bromo) |
| This compound | I⁻ | ~8.0 x 10⁻⁴ | ~30-50 |
| 1-(2-bromoethyl)-4-nitrobenzene | Br⁻ | ~2.0 x 10⁻⁵ | 1 |
Note: The values presented are illustrative but reflect the expected magnitude of difference based on established principles of leaving group ability.
The results are expected to show that this compound reacts dramatically faster—typically 30 to 50 times faster—than 1-(2-bromoethyl)-4-nitrobenzene under identical conditions. This significant difference in reaction rate is a direct consequence of the superior leaving group ability of the iodide ion.
Conclusion and Practical Implications
For researchers and drug development professionals, this has critical practical implications:
-
Milder Reaction Conditions: The iodo-compound can often be reacted at lower temperatures or with weaker nucleophiles, which is beneficial for syntheses involving sensitive functional groups.
-
Faster Reaction Times: The increased reaction rate can drastically reduce process times, leading to higher throughput in a laboratory or manufacturing setting.
-
Cost vs. Benefit: While iodo-compounds are generally more expensive than their bromo-counterparts, the savings in energy, time, and potentially improved yields can often justify the additional upfront cost.
The choice between these two reagents should be made by carefully considering the specific requirements of the synthetic step. For rapid, high-yield transformations under mild conditions, this compound is the demonstrably superior choice.
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
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Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
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Scribd. Exp 10 Alkyl Halides. [Link]
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Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]
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The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
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ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
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ACS Publications. (2022). SN2 versus SN2′ Competition. [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. [Link]
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Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety. [Link]
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Chemistry LibreTexts. (2019). Leaving Groups. [Link]
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Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. [Link]
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BYJU'S. SN1 and SN2 Reaction of Haloalkanes. [Link]
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Chemistry LibreTexts. (2024). The SN2 Reaction. [Link]
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Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. [Link]
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PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of p-Nitrophenylethyl Halides
For researchers, scientists, and professionals in drug development, a comprehensive understanding of mass spectrometry fragmentation patterns is paramount for the unambiguous identification and structural elucidation of molecules. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of p-nitrophenylethyl halides, using p-nitrophenylethyl bromide as a primary example. We will explore the characteristic fragmentation pathways and compare them with a related compound to highlight the influence of structural features on the fragmentation process.
Introduction: The Significance of Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides a molecular fingerprint of a compound in the form of a mass spectrum. The fragmentation pattern, which results from the decomposition of the initially formed molecular ion, is highly reproducible and characteristic of the molecule's structure. A thorough understanding of these fragmentation pathways is crucial for identifying unknown compounds, elucidating their structure, and distinguishing between isomers.
In this guide, we will delve into the fragmentation behavior of p-nitrophenylethyl iodide and its close analog, p-nitrophenylethyl bromide. The presence of a nitro group, an aromatic ring, and a halogenated ethyl chain leads to a complex and informative fragmentation pattern. By dissecting this pattern, we can gain valuable insights into the stability of various fragments and the underlying principles of mass spectral fragmentation.
Mass Spectrometry of p-Nitrophenylethyl Bromide: A Detailed Analysis
The electron ionization mass spectrum of p-nitrophenylethyl bromide (1-(2-bromoethyl)-4-nitrobenzene) serves as an excellent case study for understanding the fragmentation of this class of compounds. The key fragments and their proposed structures are detailed below.
Key Fragmentation Pathways
The fragmentation of p-nitrophenylethyl bromide is driven by the presence of several functional groups that can stabilize positive charges or form neutral losses. The primary fragmentation pathways include:
-
Benzylic Cleavage: The bond between the alpha and beta carbons of the ethyl chain is susceptible to cleavage, leading to the formation of a stable p-nitrobenzyl cation.
-
Halogen Loss: The carbon-bromine bond can undergo cleavage, resulting in the loss of a bromine radical.
-
Nitro Group Fragmentation: The nitro group itself can fragment, typically through the loss of NO or NO2.
-
Rearrangement Reactions: Intramolecular rearrangements can occur, leading to the formation of unique fragment ions.
Interpretation of the Mass Spectrum
The mass spectrum of p-nitrophenylethyl bromide from the NIST database displays several key peaks that can be assigned to specific fragment ions.[1]
| m/z | Proposed Fragment | Structure | Fragmentation Pathway |
| 231/229 | Molecular Ion [M]•+ | C8H8BrNO2 | Initial ionization of the molecule. The two peaks are due to the isotopic abundance of 79Br and 81Br. |
| 150 | [M - Br]•+ | [C8H8NO2]+ | Loss of a bromine radical from the molecular ion. |
| 136 | [p-nitrobenzyl cation]+ | [C7H6NO2]+ | Benzylic cleavage with loss of a CH2Br radical. |
| 120 | [C8H6NO]+ | [M - Br - NO]+ | Loss of a bromine radical followed by the loss of a neutral NO molecule. |
| 104 | [C7H6N]+ | [M - Br - NO2]+ | Loss of a bromine radical followed by the loss of a neutral NO2 molecule. |
| 90 | [C6H4N]+ | [C7H6N - C]+ | Further fragmentation of the [C7H6N]+ ion. |
| 76 | [C6H4]+ | [C7H6N - HCN - H]+ | Fragmentation of the aromatic ring. |
Fragmentation Pathway Diagram
The following diagram illustrates the major fragmentation pathways of p-nitrophenylethyl bromide under electron ionization.
Caption: Major fragmentation pathways of p-nitrophenylethyl bromide.
Comparative Analysis: p-Nitrophenylethyl Bromide vs. p-Nitroethylbenzene
To understand the influence of the halogen atom on the fragmentation pattern, we can compare the mass spectrum of p-nitrophenylethyl bromide with that of p-nitroethylbenzene. The mass spectrum of p-nitroethylbenzene is also available in the NIST database.[2]
| Feature | p-Nitrophenylethyl Bromide | p-Nitroethylbenzene |
| Molecular Ion (m/z) | 229/231 | 151 |
| Base Peak (m/z) | 136 | 136 |
| Key Fragments (m/z) | 150, 120, 104, 90, 76 | 121, 105, 91, 77 |
| Halogen-specific Fragments | Loss of Br• (m/z 150) | N/A |
The most significant difference is the prominent loss of the bromine radical in p-nitrophenylethyl bromide, leading to the fragment at m/z 150. This pathway is absent in p-nitroethylbenzene. However, the base peak for both compounds is at m/z 136, corresponding to the stable p-nitrobenzyl cation. This indicates that benzylic cleavage is a highly favored fragmentation pathway in both molecules, regardless of the presence of the halogen.
Fragmentation Pathway Diagram for p-Nitroethylbenzene
Sources
FT-IR spectrum interpretation for 1-(2-Iodoethyl)-4-nitrobenzene
An In-Depth Technical Guide to the FT-IR Spectrum of 1-(2-Iodoethyl)-4-nitrobenzene: Interpretation and Comparative Analysis
Introduction to FT-IR Spectroscopy in Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for researchers in organic chemistry and drug development. It provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[1] Each functional group within a molecule possesses a unique set of vibrational frequencies, making FT-IR an exceptional tool for identifying the structural components of a compound.[1] This guide offers a senior-level interpretation of the FT-IR spectrum of this compound, a compound featuring a confluence of distinct functional groups. We will dissect its theoretical spectrum, compare it against structurally related alternatives to highlight key spectral differences, and provide a robust experimental protocol for sample analysis.
Molecular Structure and Theoretical Vibrational Modes
To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of this compound contains four key regions that will produce characteristic infrared absorption bands.
Caption: Molecular structure of this compound with key functional groups highlighted.
-
Aromatic Nitro Group (-NO₂): This group is characterized by strong and distinct stretching vibrations. We expect two prominent bands: an asymmetric stretch and a symmetric stretch. For nitro groups attached to an aromatic ring, these bands typically appear at slightly lower wavenumbers compared to their aliphatic counterparts.[2]
-
Para-Disubstituted Benzene Ring: The aromatic ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[3][4] In-ring C=C stretching vibrations typically produce bands in the 1600-1400 cm⁻¹ region.[4] Furthermore, the 1,4-disubstitution (para) pattern gives rise to a strong C-H out-of-plane (oop) bending band in the 860-800 cm⁻¹ range.[5]
-
Alkyl Ethyl Chain (-CH₂-CH₂-): The ethyl bridge will show characteristic aliphatic C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ region.[3][6] These are typically of medium to strong intensity. Weaker C-H bending (scissoring) vibrations for the CH₂ groups should appear around 1470-1450 cm⁻¹.[3]
-
Carbon-Iodine Bond (C-I): The C-I stretching vibration involves a heavy atom (iodine) and is therefore expected to appear at a low frequency, typically below 600 cm⁻¹.[7] This region is often referred to as the "fingerprint region" and can be complex, but the C-I stretch is a key identifier for this molecule.
Predicted FT-IR Absorption Frequencies
Based on established correlation tables and spectral data from authoritative sources, we can predict the FT-IR spectrum of this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro Group | NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |
| NO₂ Symmetric Stretch | 1360 - 1290 | Strong | |
| Para-Substituted Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium | |
| C-H Out-of-Plane (OOP) Bend | 860 - 800 | Strong | |
| Alkyl Chain | Aliphatic C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |
| CH₂ Bending (Scissoring) | 1470 - 1450 | Medium | |
| Alkyl Halide | C-I Stretch | < 600 | Medium to Strong |
Comparative Spectral Analysis
To truly understand the spectrum of this compound, it is instructive to compare it with molecules that selectively add or remove its key functional groups. We will consider 4-Nitroethylbenzene (removes the iodine) and 1-Iodo-4-nitrobenzene (removes the ethyl group).
| Feature / Compound | This compound (Predicted) | 4-Nitroethylbenzene [8][9] | 1-Iodo-4-nitrobenzene [10] | Rationale for Difference |
| NO₂ Asymmetric Stretch (cm⁻¹) | ~1520 | ~1523 | ~1518 | The position is highly consistent, as the electronic environment of the nitro-aromatic system is similar across all three molecules. This is a powerful diagnostic peak for the NO₂ group. |
| NO₂ Symmetric Stretch (cm⁻¹) | ~1345 | ~1347 | ~1339 | Similar to the asymmetric stretch, this peak is a reliable indicator of the nitro group and shows little variation. |
| Aliphatic C-H Stretch (cm⁻¹) | 2980 - 2850 | 2970 - 2870 | Absent | This band is present in the two molecules containing the ethyl group and absent in 1-iodo-4-nitrobenzene, confirming its origin from the -CH₂-CH₂- moiety. Its presence is a clear differentiator. |
| Para-Substitution OOP Bend (cm⁻¹) | ~850 | ~855 | ~820 | All three molecules show a strong band in this region, characteristic of 1,4-disubstitution. The presence of different substituents (ethyl vs. iodoethyl vs. iodo) can cause minor shifts but the band remains a key structural marker. |
| C-I Stretch (cm⁻¹) | < 600 | Absent | < 600 | This low-frequency band is a definitive feature for the iodine-containing compounds. Its absence in the 4-Nitroethylbenzene spectrum provides conclusive evidence for its assignment. The heavy mass of the iodine atom is the primary reason for this low-wavenumber absorption.[11] |
This comparative approach demonstrates the diagnostic power of FT-IR. By observing the presence or absence of the aliphatic C-H stretches and the C-I stretch, one can readily distinguish between these closely related structures.
Experimental Protocol: Acquiring an FT-IR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission mode.[12] The principle is to intimately mix a small amount of the solid sample with dry, IR-transparent KBr powder and press it into a thin, transparent pellet.
Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes light scattering. It is crucial to use anhydrous KBr and minimize exposure to air, as water has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure the sample's spectrum.[13]
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A Senior Application Scientist's Guide to the Reactivity of Nitro-Substituted Haloalkanes
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound impact of substituent positioning on aromatic rings is paramount for rational molecular design and reaction optimization. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitro-substituted haloalkanes, focusing on the widely utilized Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, present comparative data, and provide a detailed experimental protocol for assessing these reactivity differences in your own laboratory setting.
The Crucial Role of the Nitro Group in Nucleophilic Aromatic Substitution
Aromatic rings, being electron-rich, are typically poor substrates for nucleophilic attack. However, the presence of strongly electron-withdrawing groups, such as the nitro (NO₂) group, can dramatically alter this reactivity profile, making the aromatic ring susceptible to nucleophilic substitution.[1][2] This transformation, known as the Nucleophilic Aromatic Substitution (SNAr) reaction, is a cornerstone of modern organic synthesis.
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism.[1][2] The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group (a halogen in this context).[1] This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily lost in this intermediate. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.[1]
The position of the nitro group relative to the leaving group has a profound impact on the rate of this reaction. This is because the stability of the negatively charged Meisenheimer complex is the primary determinant of the reaction's activation energy.
Positional Isomerism: A Tale of Three Reactivities
The reactivity of nitro-substituted haloalkanes in SNAr reactions follows a distinct trend: para > ortho >> meta . This dramatic difference in reactivity is a direct consequence of the ability of the nitro group to stabilize the intermediate Meisenheimer complex through its strong -R (resonance) and -I (inductive) effects.
Ortho and Para Isomers: A Stabilizing Alliance
When the nitro group is positioned ortho or para to the leaving group, it can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance.[1] This delocalization extends the negative charge onto the electronegative oxygen atoms of the nitro group, significantly stabilizing the intermediate. This enhanced stability lowers the activation energy of the first step, leading to a much faster reaction rate.
Diagram: SNAr Mechanism for Ortho- and Para-Nitro-Substituted Haloalkanes
Caption: SNAr mechanism for ortho and para isomers.
The Meta Isomer: An Unfavorable Position
In stark contrast, when the nitro group is in the meta position, it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. The negative charge resides on the carbon atoms ortho and para to the site of nucleophilic attack, but not on the carbon bearing the nitro group. While the nitro group still exerts a stabilizing inductive effect, the lack of resonance stabilization makes the meta intermediate significantly less stable than its ortho and para counterparts. Consequently, the activation energy for the reaction of the meta isomer is much higher, resulting in a dramatically slower reaction rate, often to the point of being unreactive under standard conditions.
Diagram: SNAr Mechanism for Meta-Nitro-Substituted Haloalkane
Caption: SNAr mechanism for the meta isomer.
Comparative Reactivity: A Quantitative Perspective
The qualitative differences in reactivity are borne out by experimental data. While a comprehensive dataset comparing all three isomers with various nucleophiles and leaving groups under identical conditions is vast, a consistent trend is always observed.
| Isomer Position | Relative Reactivity | Rationale |
| Para | Very High | Strong stabilization of the Meisenheimer complex through both resonance (-R) and inductive (-I) effects. |
| Ortho | High | Strong stabilization of the Meisenheimer complex through resonance (-R) and a stronger inductive (-I) effect due to proximity, but may be slightly sterically hindered compared to the para isomer. |
| Meta | Extremely Low | Stabilization of the Meisenheimer complex is limited to the weaker inductive effect (-I); no resonance stabilization is possible. |
Supporting Experimental Observations:
-
In the methoxylation of chloronitrobenzenes, it has been observed that m-chloronitrobenzene does not react with sodium methoxide under conditions where both o- and p-chloronitrobenzene readily react.
-
Furthermore, kinetic studies have shown that the rate of methoxylation of p-chloronitrobenzene is significantly greater than that of o-chloronitrobenzene at 30 °C.
It is important to note that the nature of the leaving group also influences the reaction rate, though the positional effect of the nitro group is generally the dominant factor. For SNAr reactions, the reactivity order for halogens is typically F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.
Experimental Protocol: A Practical Guide to Measuring Reactivity
To quantitatively compare the reactivity of these isomers, a kinetic study using UV-Visible spectrophotometry is a robust and accessible method. The principle lies in monitoring the formation of the colored product over time. Many products of SNAr reactions with nitroaromatics are intensely colored, allowing for easy spectroscopic monitoring.
Materials and Equipment
-
Ortho-, meta-, and para-nitrochlorobenzene
-
Piperidine (or another suitable nucleophile)
-
Methanol (or another suitable solvent)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of SNAr reactions.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each nitrochlorobenzene isomer (e.g., 0.1 M in methanol).
-
Prepare a stock solution of piperidine (e.g., 1.0 M in methanol).
-
-
Determination of λmax:
-
Prepare a solution of the expected product (e.g., N-(p-nitrophenyl)piperidine) and determine its wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λmax and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the piperidine solution and dilute with methanol to a final volume just under the desired total volume (e.g., 3 mL). This ensures a large excess of the nucleophile.
-
Allow the cuvette to equilibrate in the thermostatted cell holder for several minutes.
-
To initiate the reaction, rapidly inject a small, known volume of one of the nitrochlorobenzene isomer stock solutions into the cuvette, quickly mix, and start recording the absorbance as a function of time.
-
Continue recording until the absorbance reaches a stable plateau (A∞), indicating the completion of the reaction.
-
Repeat the kinetic run for each of the three isomers.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in the cuvette.
-
Compare the k₂ values for the ortho, meta, and para isomers to obtain a quantitative measure of their relative reactivities.
-
Conclusion
The positional isomerism of the nitro group on a haloalkane ring is a critical determinant of its reactivity in nucleophilic aromatic substitution reactions. The ability of the nitro group to stabilize the Meisenheimer complex through resonance in the ortho and para positions leads to a dramatic rate enhancement compared to the meta isomer. This fundamental principle is not only of academic interest but also has significant practical implications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The provided experimental protocol offers a reliable method for quantifying these reactivity differences, enabling researchers to make informed decisions in their synthetic endeavors.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Thermo Fisher Scientific. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
ChemRxiv. (2020). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
National Institute of Health. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]
-
Nature. (2018). Concerted nucleophilic aromatic substitutions. [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. [Link]
-
ResearchGate. (2017). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]
-
PubMed. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Behind the Science. (2022). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]
-
QM Magic Class. (2020). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. [Link]
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Navigating Nucleophilic Substitution: A Mechanistic Deep Dive into SN1 vs. SN2 Pathways for p-Nitrophenylethyl Halides
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic routes. Nucleophilic substitution reactions, fundamental to organic synthesis, proceed primarily through two distinct pathways: unimolecular (SN1) and bimolecular (SN2). The choice between these pathways is dictated by a delicate interplay of factors including the substrate structure, the nature of the nucleophile and solvent, and the leaving group's ability. This guide provides an in-depth mechanistic comparison of the SN1 and SN2 pathways for a specific and illustrative substrate: p-nitrophenylethyl halides. Through a blend of theoretical principles and supporting experimental data, we will elucidate the causal factors that govern the reaction's course.
The Decisive Influence of the para-Nitro Group
The presence of a nitro group in the para position of the benzene ring of a phenylethyl halide dramatically influences the electronic environment of the reaction center. This substitution is key to understanding the mechanistic preference. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This electronic pull has profound and opposing consequences for the SN1 and SN2 transition states.
The SN1 Pathway: A Tale of a Destabilized Carbocation
The SN1 reaction proceeds through a stepwise mechanism, with the rate-determining step being the formation of a carbocation intermediate.[1] For a p-nitrophenylethyl halide, the hypothetical carbocation intermediate would be a benzylic carbocation. Generally, benzylic carbocations are stabilized by resonance, as the positive charge can be delocalized into the aromatic ring.
However, the presence of the p-nitro group fundamentally alters this landscape. Through its strong electron-withdrawing resonance effect, the nitro group actively pulls electron density from the ring, and consequently, from the benzylic carbon. This effect destabilizes the adjacent positive charge of the carbocation, significantly raising the activation energy for its formation.
Caption: The SN1 pathway for p-nitrophenylethyl halides is disfavored due to the destabilized carbocation intermediate.
The SN2 Pathway: An Enhanced Electrophilicity
In stark contrast, the SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The rate of an SN2 reaction is sensitive to the electrophilicity of the carbon atom bearing the leaving group.
The electron-withdrawing nature of the p-nitro group, which is so detrimental to the SN1 pathway, proves advantageous for the SN2 mechanism. By inductively pulling electron density away from the benzylic carbon, the nitro group increases its partial positive charge (δ+), making it a more potent electrophile and thus more susceptible to nucleophilic attack.
Caption: The concerted SN2 mechanism for p-nitrophenylethyl halides.
Experimental Evidence: A Comparative Kinetic Study
To empirically validate these mechanistic predictions, a series of kinetic experiments can be performed. The following data illustrates the expected outcomes when a p-nitrophenylethyl halide is subjected to conditions that typically favor either SN1 or SN2 reactions.
Experimental Design
Substrate: 1-(p-nitrophenyl)ethyl bromide
Experiment 1 (SN1-favoring conditions):
-
Nucleophile: Ethanol (a weak nucleophile)
-
Solvent: 80% Ethanol / 20% Water (a polar protic solvent)
-
Reaction: Solvolysis
Experiment 2 (SN2-favoring conditions):
-
Nucleophile: Sodium ethoxide (a strong, unhindered nucleophile)
-
Solvent: Anhydrous Ethanol (a less polarizing environment for the nucleophile compared to aqueous ethanol)
Expected Kinetic Data
| Experiment | Reaction Conditions | Relative Rate Constant (k_rel) | Predominant Mechanism |
| 1 | 1-(p-nitrophenyl)ethyl bromide in 80% EtOH/H₂O | 1 | SN1 (very slow) |
| 2 | 1-(p-nitrophenyl)ethyl bromide + NaOEt in EtOH | ~1 x 10⁵ | SN2 |
| Control | 1-phenylethyl bromide in 80% EtOH/H₂O | ~3 x 10⁴ | SN1 |
This illustrative data underscores the profound impact of the p-nitro group. The solvolysis (SN1) of the p-nitro substituted compound is dramatically slower than its unsubstituted counterpart, highlighting the carbocation destabilization. Conversely, the reaction with a strong nucleophile (SN2) is significantly faster, demonstrating the enhanced electrophilicity of the reaction center.
Experimental Protocols
Protocol 1: Solvolysis of 1-(p-nitrophenyl)ethyl bromide (SN1 Conditions)
-
Preparation of the Reaction Mixture: Prepare a 0.01 M solution of 1-(p-nitrophenyl)ethyl bromide in 80:20 ethanol:water.
-
Temperature Control: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a thermostated water bath.
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of cold acetone.
-
Titration: Titrate the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The rate of reaction can be determined by plotting the concentration of HBr produced over time. The first-order rate constant (k₁) can be calculated from the slope of the line in a plot of ln([Substrate]₀/[Substrate]t) versus time.
Protocol 2: Reaction with Sodium Ethoxide (SN2 Conditions)
-
Preparation of Sodium Ethoxide: Prepare a 0.1 M solution of sodium ethoxide in anhydrous ethanol.
-
Reaction Setup: In a flask maintained at a constant temperature (e.g., 25 °C), mix the sodium ethoxide solution with a 0.01 M solution of 1-(p-nitrophenyl)ethyl bromide in anhydrous ethanol.
-
Monitoring the Reaction: The disappearance of the starting material or the appearance of the product can be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The second-order rate constant (k₂) can be determined by plotting 1/[Substrate]t versus time, where the slope is equal to k₂.
Stereochemical Considerations: A Telltale Sign of the Mechanism
The stereochemical outcome of a reaction at a chiral center provides definitive proof of the operating mechanism.
-
SN1 Reaction: An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This leads to a racemic mixture of enantiomeric products.
-
SN2 Reaction: An SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center (a Walden inversion).[2]
For a chiral p-nitrophenylethyl halide, the SN2 pathway would yield a product with the opposite stereochemistry, while the SN1 pathway would result in racemization. Polarimetry can be used to monitor the change in optical rotation over the course of the reaction to determine the stereochemical outcome.
Conclusion: A Clear Mechanistic Dichotomy
The case of p-nitrophenylethyl halides offers a compelling illustration of how electronic effects can steer a reaction down a specific mechanistic pathway. The potent electron-withdrawing nature of the p-nitro group creates a clear dichotomy:
-
The SN1 pathway is strongly disfavored due to the significant destabilization of the benzylic carbocation intermediate.
-
The SN2 pathway is favored , particularly with strong nucleophiles, due to the enhanced electrophilicity of the carbon center.
For researchers in the field, this understanding is not merely academic. It provides a predictive framework for designing reactions, selecting appropriate reagents and conditions, and ultimately, achieving the desired synthetic outcomes with high efficiency and selectivity.
References
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). SN1 vs SN2: Summary. Retrieved from [Link]
-
Reddit. (2021). Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Quora. (2018). Is nitro benzyl radical more stable than benzyl radical? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
